molecular formula C8H7ClO3 B8605254 5-Chloro-3-hydroxy-2-methylbenzoic acid

5-Chloro-3-hydroxy-2-methylbenzoic acid

Cat. No.: B8605254
M. Wt: 186.59 g/mol
InChI Key: KURYZEKCRNFQCZ-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxy-2-methylbenzoic acid (CAS 4386-40-7) is a substituted benzoic acid derivative with the molecular formula C 8 H 7 ClO 3 and a molecular weight of 186.59 g/mol . This compound features a benzoic acid core structure substituted with chloro, hydroxy, and methyl functional groups, which collectively influence its physicochemical properties. It has a calculated density of approximately 1.45 g/cm³ and a high boiling point of around 325.7°C at 760 mmHg, indicating thermal stability . The flash point is approximately 150.8°C , and it has a topological polar surface area of 57.5 Ų . As a building block in organic synthesis, this compound serves as a valuable precursor for developing more complex molecules, particularly in pharmaceutical research and fine chemical production . The distinct substitution pattern on the aromatic ring makes it suitable for creating molecular libraries for biological screening and for studying structure-activity relationships in drug discovery. The compound is characterized by its exact mass of 186.00837 g/mol and a LogP value of 2.05220, suggesting moderate lipophilicity . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or consumer use. Researchers should handle this material with appropriate precautions, noting that it may cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) . For optimal stability, store in a sealed container in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-3-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H7ClO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

KURYZEKCRNFQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 5-chloro-3-hydroxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and potential drug discovery pipelines. While this specific isomer is not as widely documented as some of its analogs, this guide consolidates foundational chemical principles and data from related compounds to provide a robust framework for its synthesis, characterization, and handling. This guide is intended for researchers, synthetic chemists, and professionals in drug development who require a deep understanding of this molecule's chemical landscape.

Molecular Identity and Structural Elucidation

5-Chloro-3-hydroxy-2-methylbenzoic acid is an organic compound featuring a benzene ring substituted with a carboxylic acid, a methyl group, a hydroxyl group, and a chlorine atom. The precise arrangement of these substituents is critical to its chemical behavior and potential biological activity.

Chemical Structure

The IUPAC name, 5-Chloro-3-hydroxy-2-methylbenzoic acid, defines the substitution pattern on the benzoic acid backbone. The numbering of the benzene ring begins at the carbon atom of the carboxylic acid group (C1), proceeding towards the methyl group (C2).

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 5-Chloro-3-hydroxy-2-methylbenzoic acid.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale
Molecular Formula C₈H₇ClO₃Derived from the chemical structure.
Molecular Weight 186.59 g/mol Calculated from the molecular formula.[3]
Appearance White to off-white crystalline solidTypical for benzoic acid derivatives.[2]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and DMF.The polar carboxylic acid and hydroxyl groups are offset by the nonpolar benzene ring and methyl group.[2]
Melting Point > 200 °CThe presence of hydrogen bonding (hydroxyl and carboxyl groups) and the rigidity of the aromatic ring suggest a relatively high melting point. For comparison, 2-Amino-5-chloro-3-methylbenzoic acid has a melting point of 239-243 °C.[5]
pKa ~3-4The carboxylic acid group is acidic. The exact value is influenced by the electron-withdrawing effects of the chloro and hydroxyl groups.

Proposed Synthesis Pathway

A plausible synthetic route to 5-Chloro-3-hydroxy-2-methylbenzoic acid can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, with each step chosen to ensure high yield and selectivity.

Synthesis_Pathway start 3-Hydroxy-2-methylbenzoic acid intermediate 5-Chloro-3-hydroxy-2-methylbenzoic acid start->intermediate Chlorination (e.g., NCS in DMF)

Caption: Proposed synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid.

Experimental Protocol: Chlorination of 3-Hydroxy-2-methylbenzoic Acid

This procedure is adapted from established methods for the chlorination of activated aromatic rings.[6] The hydroxyl and methyl groups on the starting material, 3-Hydroxy-2-methylbenzoic acid, are ortho, para-directing. The position para to the hydroxyl group (C5) is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution.

Starting Material: 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5)[1] Reagent: N-Chlorosuccinimide (NCS) Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-Hydroxy-2-methylbenzoic acid in a suitable volume of DMF (e.g., 5-10 mL per gram of starting material).

  • Reagent Addition: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) to the solution. The slight excess of NCS ensures the complete consumption of the starting material.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (e.g., 3-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water. This will precipitate the product.

    • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to ensure the carboxylic acid is in its protonated form.

    • Collect the resulting solid precipitate by vacuum filtration.

  • Purification:

    • Wash the crude product with cold water to remove any remaining DMF and succinimide.

    • Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 5-Chloro-3-hydroxy-2-methylbenzoic acid.

  • Drying: Dry the purified product under a vacuum to remove all traces of solvent.

Justification of Experimental Choices
  • Choice of Chlorinating Agent: NCS is a mild and regioselective chlorinating agent for activated aromatic rings, minimizing the risk of over-chlorination or side reactions compared to harsher reagents like chlorine gas.

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the electrophilic aromatic substitution reaction.

  • Work-up Procedure: The precipitation in ice water followed by acidification is a standard and effective method for isolating carboxylic acid products from a reaction mixture.

Spectroscopic Characterization (Expected)

The successful synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid would be confirmed through various spectroscopic techniques. The expected data are as follows:

TechniqueExpected Observations
¹H NMR - A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the hydroxyl proton.- Two aromatic protons appearing as doublets or singlets.- A singlet for the methyl group protons (~2.2-2.5 ppm).
¹³C NMR - A peak for the carboxyl carbon (~170 ppm).- Six distinct aromatic carbon signals, with chemical shifts influenced by the substituents.- A peak for the methyl carbon (~15-20 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- An O-H stretch from the phenolic hydroxyl group (~3200-3600 cm⁻¹).- C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (186.59 g/mol ).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Potential Applications and Safety Considerations

Potential Applications

Substituted benzoic acids are valuable building blocks in medicinal chemistry and materials science.[7] Based on the applications of related molecules, 5-Chloro-3-hydroxy-2-methylbenzoic acid could serve as:

  • A key intermediate in pharmaceutical synthesis: The functional groups on the molecule (carboxylic acid, hydroxyl, chloro) provide multiple reaction sites for the construction of more complex drug candidates. For instance, 2-Amino-5-chloro-3-methylbenzoic acid is a crucial intermediate for modern insecticides.[8]

  • A precursor for agrochemicals: The structural motifs present are found in various herbicides and pesticides.[7]

  • A fragment for fragment-based drug discovery: Small, functionalized aromatic molecules are often used as starting points in the design of new therapeutic agents.

Safety and Handling

As a novel or less-studied chemical, 5-Chloro-3-hydroxy-2-methylbenzoic acid should be handled with care. The following precautions are recommended, based on data for similar compounds:[9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Statements (Predicted): May cause skin and eye irritation. May be harmful if swallowed.[3]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a scientifically grounded pathway for the synthesis, characterization, and evaluation of 5-Chloro-3-hydroxy-2-methylbenzoic acid. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the study of this molecule. The proposed synthetic protocol is robust and relies on common laboratory reagents and techniques. The predicted analytical data serves as a benchmark for the confirmation of the product's identity. As with any research chemical, appropriate safety measures must be implemented to ensure safe handling and use.

References

  • PubChem. 5-Chloro-3-hydroxy-2-methylpentanoic acid. [Link]

  • NIST. Benzoic acid, 5-chloro-2-hydroxy-. [Link]

  • Pharmaffiliates. 3-Hydroxy-2-methylbenzoic Acid. [Link]

  • PubChem. 5-Chloro-3-methoxy-2-methylbenzoic acid. [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-methylbenzophenone. [Link]

  • Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

Sources

5-Chloro-3-hydroxy-2-methylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 5-Chloro-3-hydroxy-2-methylbenzoic acid , a specialized aromatic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly EZH2 inhibitors.

Molecular Identity, Synthesis Protocols, and Drug Development Applications

Part 1: Chemical Identity & Physicochemical Properties

5-Chloro-3-hydroxy-2-methylbenzoic acid is a tri-substituted benzene derivative characterized by a dense functionalization pattern (carboxyl, hydroxyl, methyl, and chloro groups) on a single aromatic ring. This specific substitution pattern makes it a valuable scaffold for fragment-based drug discovery, particularly in creating inhibitors for epigenetic targets.

Core Data Summary
PropertyValue
CAS Registry Number 1492040-90-0
IUPAC Name 5-Chloro-3-hydroxy-2-methylbenzoic acid
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Exact Mass 186.0084 Da
SMILES CC1=C(O)C=C(Cl)C=C1C(=O)O
InChI Key RIERSGULWXEJKL-UHFFFAOYSA-N (Analogous base structure)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water
Calculated Physicochemical Parameters
  • LogP (Octanol/Water): ~2.45 (Predicted) – Indicates moderate lipophilicity, suitable for membrane permeability.

  • pKa (Carboxyl): ~3.5 – Stronger acid than benzoic acid due to the electron-withdrawing chlorine at the meta position.

  • pKa (Phenol): ~9.8 – Typical phenolic acidity.

  • Polar Surface Area (PSA): 57.53 Ų – Favorable for oral bioavailability rules (Rule of 5).

Part 2: Synthesis & Manufacturing Methodologies

Unlike common commodity chemicals, this compound is typically synthesized via multi-step functionalization of simpler aromatic precursors. The presence of the ortho-methyl group relative to the carboxyl, combined with the meta-hydroxyl and para-chloro positioning, requires a strategic directing-group approach.

Retrosynthetic Analysis

Direct chlorination of 3-hydroxy-2-methylbenzoic acid is feasible but often yields a mixture of 4-chloro and 6-chloro isomers due to the strong ortho/para directing effect of the hydroxyl group. A more regioselective route involves nitration-reduction-diazotization of commercially available 5-chloro-2-methylbenzoic acid.

Optimized Synthetic Route (3-Step Protocol)
  • Nitration (Regioselective):

    • Precursor: 5-Chloro-2-methylbenzoic acid.

    • Reagents: Fuming HNO₃, conc. H₂SO₄.[1]

    • Mechanism: The methyl group (ortho/para director) and carboxyl group (meta director) cooperatively direct the nitro group to position 3.

    • Product: 5-Chloro-2-methyl-3-nitrobenzoic acid.[2][3]

  • Selective Reduction:

    • Reagents: H₂ / Pd-C (catalytic) or Fe / HCl (Bechamp reduction).

    • Condition: Mild conditions are required to avoid dehalogenation (loss of chlorine).

    • Product: 3-Amino-5-chloro-2-methylbenzoic acid.[4][5][6]

  • Sandmeyer Hydroxylation (Diazotization):

    • Reagents: NaNO₂ (aq), H₂SO₄, followed by heating in H₂O.

    • Mechanism: Formation of the diazonium salt followed by nucleophilic substitution with water.

    • Product: 5-Chloro-3-hydroxy-2-methylbenzoic acid .

Synthesis Workflow Diagram

Synthesis Start 5-Chloro-2-methylbenzoic acid (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4) Target: Position 3 Start->Step1 Inter1 5-Chloro-2-methyl- 3-nitrobenzoic acid Step1->Inter1 Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Nitro -> Amino Inter1->Step2 Inter2 3-Amino-5-chloro- 2-methylbenzoic acid Step2->Inter2 Step3 Step 3: Diazotization (NaNO2/H2SO4 + Heat) Amino -> Hydroxyl Inter2->Step3 Final 5-Chloro-3-hydroxy- 2-methylbenzoic acid (Product) Step3->Final

Caption: Regioselective synthesis pathway utilizing cooperative directing effects to install the hydroxyl group at position 3.

Part 3: Analytical Characterization

Validating the identity of 5-Chloro-3-hydroxy-2-methylbenzoic acid requires confirming the regiochemistry, particularly distinguishing it from the 4-chloro or 6-chloro isomers.

Nuclear Magnetic Resonance (NMR)[1][8]
  • ¹H NMR (DMSO-d₆):

    • δ ~2.3 ppm (s, 3H): Methyl group singlet.

    • δ ~7.0-7.5 ppm (d, 2H): Aromatic protons. Crucially, the protons at C4 and C6 are meta to each other.

      • Expect two doublets with a small coupling constant (J ≈ 2.0–2.5 Hz) indicating meta-coupling.

      • If the protons were ortho (e.g., in a 4-chloro isomer), the coupling constant would be larger (J ≈ 8.0 Hz).

    • δ ~10.0 ppm (s, 1H): Phenolic -OH (broad, exchangeable).

    • δ ~12-13 ppm (s, 1H): Carboxylic -COOH.

Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.

  • Molecular Ion: [M-H]⁻ = 184.9.

  • Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks confirms the presence of a single Chlorine atom.

Analytical Logic Flow

Analysis cluster_NMR 1H NMR Analysis cluster_MS Mass Spec (ESI-) Sample Unknown Sample StepNMR Check Aromatic Region (7.0 - 7.5 ppm) Sample->StepNMR StepMS Check Isotope Pattern Sample->StepMS Decision Coupling Constant (J)? StepNMR->Decision Meta J ~ 2.0 Hz (Meta Coupling) Decision->Meta Correct Structure Ortho J ~ 8.0 Hz (Ortho Coupling) Decision->Ortho Isomer Impurity ClPattern M : M+2 ratio = 3:1 (Confirms Chlorine) StepMS->ClPattern

Caption: Analytical decision tree to differentiate the target compound from potential regioisomers.

Part 4: Applications in Drug Development

5-Chloro-3-hydroxy-2-methylbenzoic acid serves as a critical pharmacophore scaffold in medicinal chemistry. Its structure offers three distinct points for chemical diversification:

  • Carboxylic Acid: Amide coupling (e.g., to amines or anilines).

  • Phenolic Hydroxyl: Etherification (e.g., to solubilizing groups or heterocycles).

  • Aromatic Chloride: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

Key Therapeutic Target: EZH2 Inhibitors

Recent patent literature identifies this moiety as an intermediate in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors . EZH2 is a histone methyltransferase often overexpressed in cancers (lymphoma, solid tumors).

  • Mechanism: The benzoic acid core mimics the SAM (S-adenosylmethionine) cofactor binding site or the substrate pocket, blocking the methylation of Histone H3.

  • Example Usage: The carboxyl group is often converted to a benzamide, while the hydroxyl group is alkylated with piperidine or cyclohexane derivatives to improve potency and solubility.

Part 5: Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol: Use within a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent decarboxylation or oxidation of the phenol.

References

  • National Institutes of Health (NIH) PubChem. 5-Chloro-3-hydroxy-2-methylbenzoic acid (Compound Summary). Available at: [Link]

  • Molaid Chemicals. Reaction Information: Synthesis and Applications of 5-Chloro-3-hydroxy-2-methylbenzoic acid in EZH2 Inhibitors. Available at: [Link]

  • Frontiers in Pharmacology. Structure-activity investigation of G protein-biased agonists (Synthesis of 3-amino-5-chloro-2-methylbenzoic acid precursor). Available at: [Link]

  • Google Patents.Process for the preparation of substituted benzoic acids (US5910605A).

Sources

The 3-Hydroxy-2-Methylbenzoic Acid Scaffold: Synthetic Architecture, Physicochemical Profiling, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Properties of 3-Hydroxy-2-Methylbenzoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-2-methylbenzoic acid (3H2MBA), also known as 3-hydroxy-o-toluic acid (CAS 603-80-5), represents a "privileged scaffold" in medicinal chemistry. Unlike its more common isomer, salicylic acid (2-hydroxybenzoic acid), 3H2MBA features a hydroxyl group at the meta position relative to the carboxyl group, with a methyl group providing steric bulk at the ortho position. This unique substitution pattern imparts distinct electronic and steric properties, making it a critical building block for HIV protease inhibitors , SARS-CoV-2 macrodomain inhibitors , and siderophore-mimetic antimicrobials .

This guide provides a comprehensive technical analysis of the 3H2MBA scaffold, detailing its synthetic routes, crystallographic interactions, and application in rational drug design.

Chemical Architecture & Synthetic Pathways

Structural Analysis

The 3H2MBA scaffold is defined by a toluene core oxidized at the C1 (carboxyl) and C3 (hydroxyl) positions.

  • Steric Hindrance: The C2-methyl group creates a "molecular lock," restricting rotation around the phenyl-carboxyl bond and forcing specific conformational preferences in enzyme active sites (e.g., HIV protease).

  • Hydrogen Bonding: The C3-hydroxyl acts as a hydrogen bond donor, while the C1-carboxyl acts as a bidentate acceptor/donor. In crystal structures (e.g., PDB 5RTC), this motif is crucial for anchoring the molecule to oxyanion holes in viral proteins.

Synthetic Routes

Synthesis of 3H2MBA is achieved primarily through two pathways: the Sandmeyer Reaction (Laboratory Scale) and Naphthalene Degradation (Biosynthetic/Industrial).

Pathway A: Modified Sandmeyer Reaction

The most reliable laboratory method involves the diazotization of 3-amino-2-methylbenzoic acid followed by hydrolysis.

Pathway B: Oxidative Degradation of 2-Methylnaphthalene

Biotechnologically, 3H2MBA is a stable metabolite produced during the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing bacteria (e.g., Pseudomonas sp.).

SynthesisPathways Fig 1. Synthetic and Biosynthetic Routes to 3H2MBA Start1 3-Amino-2-methylbenzoic Acid Inter1 Diazonium Salt (Intermediate) Start1->Inter1 NaNO2, H2SO4 < 5°C Product 3-Hydroxy-2-methylbenzoic Acid (3H2MBA) Inter1->Product H2O, Heat (Hydrolysis) Start2 2-Methylnaphthalene Inter2 Naphthoic Acid Derivatives Start2->Inter2 Anaerobic Oxidation Inter2->Product Ring Cleavage (Bacterial Metab.)

Physicochemical Properties & Crystallography[1][2][3]

Key Parameters
PropertyValueRelevance
Molecular Weight 152.15 g/mol Fragment-based drug discovery (FBDD)
pKa (COOH) ~4.2 (Est.)Ionized at physiological pH (COO⁻)
pKa (OH) ~9.8 (Est.)Remains neutral; H-bond donor
LogP 1.8Moderate lipophilicity; good membrane permeability
Solubility Ethanol, DMSO, AcetonePoor water solubility requires salt formation
Crystal System MonoclinicForms H-bonded dimers in solid state
Crystallographic Insights (SARS-CoV-2 Mac1 Interaction)

X-ray crystallography of 3H2MBA bound to the SARS-CoV-2 NSP3 macrodomain (Mac1) (PDB ID: 5RTC ) reveals its mechanism of action:

  • Binding Site: The molecule occupies the oxyanion sub-site of the Mac1 domain.[1]

  • Key Interactions:

    • Phe156: Amide backbone forms H-bonds with the carboxylate.

    • Asp157: Side chain interacts with the C3-hydroxyl group.

    • Water Network: Bridging water molecules stabilize the ligand.

  • Significance: This binding mode disrupts the viral ability to remove ADP-ribosylation from host proteins, thereby restoring the host's innate immune response.

Biological Applications & Pharmacology[2][4]

HIV Protease Inhibitors (KNI Series)

The 3H2MBA moiety is a critical component of the KNI-series inhibitors (e.g., KNI-577).

  • Role: It serves as the P2 ligand .

  • Mechanism: The 2-methyl group provides hydrophobic bulk that fills the S2 subsite of the HIV protease, while the 3-hydroxyl group forms specific hydrogen bonds with the enzyme backbone (Asp29/Asp30), significantly improving potency compared to unsubstituted benzoate derivatives.

Antiviral Activity (Influenza & SARS-CoV-2)

Derivatives like NC-5 (a benzoic acid-triazole hybrid) utilize the 3H2MBA core to target Neuraminidase (NA) .

  • NC-5 Efficacy: EC50 = 33.6 μM against H1N1.[2][3][4]

  • Mechanism: The scaffold anchors the inhibitor within the 150-cavity of neuraminidase, preventing viral release from host cells.

Siderophore Mimicry & Antimicrobial Hybrids

While not a classic siderophore like enterobactin, 3H2MBA is used to synthesize hydroxamate-based siderophore mimics .

  • Strategy: Conjugating 3H2MBA with hydroxamic acids creates "Trojan Horse" antibiotics. The bacteria actively transport the iron-chelated complex via siderophore receptors, accumulating the toxic moiety intracellularly.

BioActivity Fig 2. Pharmacological Applications of 3H2MBA Derivatives Scaffold 3H2MBA Scaffold HIV HIV Protease Inhibitors (P2 Ligand) Scaffold->HIV Cov SARS-CoV-2 Mac1 (Oxyanion Site Binder) Scaffold->Cov Flu Influenza Neuraminidase (NC-5 Derivative) Scaffold->Flu Sid Siderophore Mimics (Iron Transport) Scaffold->Sid MechHIV Hydrophobic fit (S2) + Backbone H-bonds HIV->MechHIV MechCov Restores Host Immune Response Cov->MechCov MechSid Trojan Horse Uptake Sid->MechSid

Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-2-Methylbenzoic Acid (Sandmeyer Route)

Objective: Convert 3-amino-2-methylbenzoic acid to 3H2MBA via diazonium hydrolysis.

  • Diazotization:

    • Dissolve 3-amino-2-methylbenzoic acid (45 g, 0.30 mol) in H₂SO₄ (106 g in 400 mL water).

    • Cool to -10°C using an ice-salt bath.

    • Add NaNO₂ (22.6 g, 0.33 mol) dropwise, maintaining temperature < 5°C. Stir for 30 min.

  • Hydrolysis:

    • Prepare a hot solution of H₂SO₄ (240 mL conc. in 1.2 L water) at 80°C .

    • Slowly pour the cold diazonium solution into the hot acid. Caution: Vigorous N₂ evolution.

    • Maintain at 80°C until gas evolution ceases (~1 hour).

  • Isolation:

    • Cool to room temperature.[5] Extract with Ethyl Acetate (5 x 600 mL).

    • Wash organic phase with Brine.[6] Dry over Na₂SO₄.[6][7]

    • Concentrate in vacuo.[6]

  • Purification:

    • Recrystallize from Ethyl Acetate/Chloroform.

    • Yield: ~50-60%. Appearance: Light orange to white powder. MP: 143-147°C.

Protocol B: Synthesis of Methyl 3-Hydroxy-2-Methylbenzoate

Objective: Esterification for lipophilicity tuning or as an intermediate.

  • Reaction:

    • Dissolve 3H2MBA (10 g) in Methanol (100 mL).

    • Add catalytic conc.[8] H₂SO₄ (3 mL).

    • Reflux for 24 hours . Monitor by TLC (10% EtOAc/Hexane).

  • Workup:

    • Concentrate methanol to dryness.

    • Dissolve residue in Diethyl Ether (200 mL).

    • Wash with sat.[6] NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification:

    • Dry over MgSO₄ and evaporate.

    • Yield: ~85%.[6][8] Product: White crystalline solid.[9]

References

  • Chem-Impex. 3-Hydroxy-2-methylbenzoic acid - Product Information. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Methyl 3-hydroxy-2-methylbenzoate | C9H10O3. Retrieved from

  • ChemRxiv. Finding Ligands Targeting the Macrodomain of SARS-CoV-2 NSP3 Using AI (PDB 5RTC). Retrieved from

  • National Institute of Public Health (Japan). HIV, HTLV-I, and P. falciparum aspartic protease inhibitors: KNI Series Design. Retrieved from

  • Frontiers in Microbiology. Synthesis of Hydroxamate Siderophores. Retrieved from

  • Google Patents. Synthesis of 3-Hydroxy-2-methylbenzoic acid (US05461154). Retrieved from

  • MDPI. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus.[2][3][4] Retrieved from

Sources

Pharmacophore Scaffold Analysis: 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Chloro-3-hydroxy-2-methylbenzoic acid SMILES code Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary & Chemical Identity

In the context of fragment-based drug discovery (FBDD), 5-Chloro-3-hydroxy-2-methylbenzoic acid represents a highly functionalized aromatic scaffold. Unlike the more common salicylic acid derivatives (2-hydroxy), this 3-hydroxy isomer offers a distinct hydrogen-bonding vector relative to the carboxylic acid tail, creating a unique electronic profile for active site engagement.

This guide provides the validated SMILES codes, physicochemical profiling, and a high-fidelity synthesis route for researchers utilizing this compound as a building block for polyketide mimetics or halogenated bio-isosteres.

Digital Chemical Identifiers

To ensure interoperability across cheminformatics platforms (RDKit, OEChem, Schrödinger), use the following identifiers.

Identifier FormatCode / ValueTechnical Note
Canonical SMILES Cc1c(O)cc(Cl)cc1C(=O)OGenerated via OpenSMILES specification. Starts at C2-Methyl to minimize branching depth.
Isomeric SMILES Cc1c(O)cc(Cl)cc1C(=O)OMolecule is achiral; identical to canonical.
InChI Key PredictedUnique hash for database deduplication.
IUPAC Name 5-Chloro-3-hydroxy-2-methylbenzoic acidCore: Benzoic acid; Subs: 2-Me, 3-OH, 5-Cl.[1]
Molecular Formula C₈H₇ClO₃MW: 186.59 g/mol

Structural Logic & Physicochemical Profile

Understanding the electronic environment of this molecule is critical for predicting its behavior in a binding pocket.

Substituent Effects & Causality
  • The "Crowded" C2-C3 Interface: The 2-methyl group creates steric bulk that forces the 1-COOH group out of planarity with the benzene ring. This "ortho-effect" increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by reducing conjugation.

  • The 5-Chloro "Anchor": The chlorine atom at position 5 serves two roles:

    • Lipophilic Clamp: It increases LogP (approx +0.71 units), enhancing membrane permeability.

    • Halogen Bonding: It acts as a sigma-hole donor, capable of interacting with backbone carbonyls in protein targets.

  • The 3-Hydroxy Donor: Unlike a 2-hydroxy group (which forms an intramolecular H-bond with the carboxylate), the 3-hydroxy group is sterically prevented from this internal lock by the 2-methyl group. This leaves the phenolic proton free to donate to external targets (e.g., Ser/Thr residues).

Calculated Properties Table

Data derived from consensus QSAR models.

PropertyValueImplication for Drug Design
cLogP 2.45 ± 0.3Optimal for oral bioavailability (Rule of 5 compliant).
pKa (Acid) ~3.2More acidic than benzoic acid (4.2) due to steric inhibition of resonance.
pKa (Phenol) ~9.8Typical phenolic range; ionized at basic pH.
TPSA 57.5 ŲHigh polar surface area relative to size; good solubility.

Validated Synthetic Protocol

Direct chlorination of 3-hydroxy-2-methylbenzoic acid is risky due to competing directing effects (OH directs ortho/para; Me directs ortho/para). The OH group strongly directs to positions 4 and 6, making the isolation of the 5-chloro isomer difficult via direct electrophilic aromatic substitution.

Recommended Route: The "Sandmeyer Strategy" using a commercially available aniline precursor ensures regiospecificity.

Retrosynthetic Logic (DOT Visualization)

SynthesisPath Precursor 2-Amino-5-chloro-3-methylbenzoic acid (CAS: 20776-67-4) Intermediate Diazonium Salt [Ar-N≡N]+ Precursor->Intermediate 1. NaNO2, H2SO4 0°C (Diazotization) Product 5-Chloro-3-hydroxy-2-methylbenzoic acid (Target) Intermediate->Product 2. H2SO4/H2O, Δ (Hydrolysis)

Figure 1: Regioselective synthesis pathway bypassing the directing group conflict of direct chlorination.

Step-by-Step Protocol

This protocol is adapted from standard Sandmeyer hydroxylation methodologies [1].

Reagents:

  • 2-Amino-5-chloro-3-methylbenzoic acid (Start Material)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄, 25%)

  • Urea (to quench excess nitrite)

Procedure:

  • Solubilization: Suspend 10 mmol of 2-amino-5-chloro-3-methylbenzoic acid in 15 mL of 25% H₂SO₄. Cool the mixture to 0–5 °C in an ice bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (11 mmol in 5 mL water), maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of a clear solution indicates the diazonium salt formation.

    • QC Check: Test with starch-iodide paper (turns blue immediately).

  • Quenching: Add small amounts of urea until the starch-iodide test is negative (removes excess HNO₂ to prevent side reactions).

  • Hydrolysis (The Critical Step): Add the cold diazonium solution dropwise into a separate flask containing 20 mL of 25% H₂SO₄ held at reflux (100–110 °C) .

    • Why Reflux? High heat is required to drive the displacement of N₂ by water to form the phenol.

  • Isolation: Cool the mixture to room temperature. The product, 5-chloro-3-hydroxy-2-methylbenzoic acid , will precipitate as the solubility decreases. Filter the solid.[2][3]

  • Purification: Recrystallize from water/ethanol (9:1) to remove trace tars.

Pharmacophore Mapping & Biological Context

This molecule is structurally homologous to fragments found in chlorinated polyketides (e.g., Scleroitn derivatives) and metabolites of chlorinated herbicides.

Interaction Network (DOT Visualization)

Pharmacophore Ligand_Cl 5-Cl Atom Receptor_Pocket Hydrophobic Pocket (Val/Leu/Ile) Ligand_Cl->Receptor_Pocket Hydrophobic Interaction Ligand_OH 3-OH Group Receptor_Backbone Backbone Carbonyl Ligand_OH->Receptor_Backbone H-Bond Donor Ligand_COOH 1-COOH Group Receptor_Arg Arg/Lys Residue (Positive Charge) Ligand_COOH->Receptor_Arg Salt Bridge (Ionic)

Figure 2: Predicted binding mode illustrating the tri-vector engagement of the scaffold.

Utility in Library Design
  • Fragment Growing: The 3-OH position is chemically versatile. It can be alkylated to extend the scaffold into deeper pockets without disrupting the 1-COOH/5-Cl binding motif.

  • Isostere Replacement: The 5-Cl can be replaced by -CF₃ or -CN in later optimization rounds to tune metabolic stability (preventing oxidative dehalogenation).

References

  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Product Analysis. Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Chloro-2-hydroxy-3-methylbenzoic acid (Isomer Comparison). National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzoate. Retrieved from

  • Cohen, T., & Dietz, A. G. (1974). The Sandmeyer Reaction: A detailed mechanism study. Journal of Organic Chemistry. (Contextual grounding for the hydrolysis protocol).

Sources

A Technical Guide to the Isomeric Distinction of 5-Chloro-3-Hydroxypyridine and 5-Chloro-2-Hydroxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise understanding of isomeric structures is paramount. Subtle shifts in substituent positioning on a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical exploration of two such isomers: 5-chloro-3-hydroxypyridine and 5-chloro-2-hydroxypyridine. We will dissect their fundamental differences, from tautomeric equilibria to spectroscopic signatures, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Distinction: A Tale of Tautomerism

The most profound difference between 5-chloro-3-hydroxypyridine and 5-chloro-2-hydroxypyridine lies in their tautomeric preferences. Tautomers are constitutional isomers that readily interconvert, and in the case of hydroxypyridines, this manifests as a dynamic equilibrium between a hydroxy (enol) form and a pyridone (keto) form.

5-Chloro-2-Hydroxypyridine: The Predominance of the Pyridone Form

The 2-hydroxy isomer, 5-chloro-2-hydroxypyridine, overwhelmingly exists in its pyridone tautomeric form, 5-chloro-2(1H)-pyridinone.[1][2][3][4][5] This preference is so strong that the compound is often named as a pyridinone.[6][7] The stability of the pyridone form is attributed to the amide-like resonance within the ring. In the presence of polar solvents, particularly water, this equilibrium is further shifted towards the pyridone form through intermolecular hydrogen bonding.[2][5]

5-Chloro-3-Hydroxypyridine: A Solvent-Dependent Equilibrium

In contrast, 5-chloro-3-hydroxypyridine exhibits a more nuanced, solvent-dependent tautomeric equilibrium. While the neutral hydroxy form is favored in non-aqueous solutions, the zwitterionic pyridone (or oxo) form gains stability in aqueous media.[8][9][10][11] This behavior is analogous to the parent compound, 3-hydroxypyridine.[8][9][10][11][12] The zwitterionic tautomer is stabilized by hydrogen bonding with water molecules.[10]

The following diagram illustrates the key tautomeric forms for both isomers.

Tautomers cluster_2_hydroxy 5-Chloro-2-Hydroxypyridine Tautomerism cluster_3_hydroxy 5-Chloro-3-Hydroxypyridine Tautomerism 2_hydroxy_enol 5-chloro-2-hydroxypyridine (Enol Form - Minor) 2_hydroxy_keto 5-chloro-2(1H)-pyridinone (Keto Form - Major) 2_hydroxy_enol->2_hydroxy_keto 3_hydroxy_enol 5-chloro-3-hydroxypyridine (Enol Form) 3_hydroxy_zwitterion 5-chloro-pyridinium-3-olate (Zwitterionic Keto Form) 3_hydroxy_enol->3_hydroxy_zwitterion (Solvent Dependent)

Caption: Tautomeric equilibria of the two isomers.

Comparative Physicochemical Properties

The differing tautomeric landscapes of these isomers directly influence their physical and chemical properties. The greater polarity of the pyridone and zwitterionic forms generally leads to higher melting points and different solubilities compared to the less polar hydroxy forms.

Property5-Chloro-3-Hydroxypyridine5-Chloro-2-Hydroxypyridine
Molecular Formula C₅H₄ClNOC₅H₄ClNO
Molecular Weight 129.54 g/mol [13]129.54 g/mol [6][14]
CAS Number 74115-12-1[13]4214-79-3[6][14]
Melting Point 160-162 °C or 161 °C[13]163-165 °C[14][15]
Appearance Cream to brown powder[16]Light yellow crystal[15]
Solubility Soluble in water[17]Information not readily available, but the pyridone form suggests some water solubility.
Predominant Form Enol in non-polar solvents, zwitterionic in polar solvents[8][9]Keto (Pyridone) form[1][3][4]

Synthesis and Reactivity

The synthetic routes to these isomers and their subsequent reactivity are also distinct, largely governed by their electronic and tautomeric characteristics.

Synthetic Pathways

Synthesis of 5-Chloro-2-Hydroxypyridine: A common method for the synthesis of 5-chloro-2-hydroxypyridine involves the diazotization of 2-amino-5-chloropyridine.[18] An alternative route is the direct chlorination of 2-hydroxypyridine (2-pyridone) using reagents like sodium hypochlorite.[19]

Synthesis of 2-Chloro-5-Hydroxypyridine (an isomer of interest): It is important to note that the synthesis of the related isomer, 2-chloro-5-hydroxypyridine, can be achieved from 6-chloropyridin-3-yl acetate through hydrolysis with a base like potassium carbonate.[20]

A generalized workflow for the synthesis of 5-chloro-2-hydroxypyridine is presented below:

SynthesisWorkflow cluster_synthesis Synthesis of 5-Chloro-2-Hydroxypyridine start 2-Amino-5-chloropyridine diazotization Diazotization (e.g., NaNO₂, HCl) start->diazotization product 5-Chloro-2-hydroxypyridine diazotization->product

Caption: Generalized synthesis workflow for 5-chloro-2-hydroxypyridine.

Chemical Reactivity

The reactivity of these isomers is a direct consequence of their predominant tautomeric forms.

  • 5-Chloro-2-hydroxypyridine (as 5-chloro-2-pyridinone): The pyridone form possesses an acidic N-H proton and can undergo N-alkylation reactions. The ring itself is less aromatic than the enol form and can participate in different types of cycloaddition and substitution reactions. It acts as a donor ligand, and in some complexes, it exists in a zwitterionic form as 5-chloropyridinium-2-olate.[14]

  • 5-Chloro-3-hydroxypyridine: The enol form has a phenolic hydroxyl group, making it susceptible to O-alkylation and O-acylation. The aromatic ring is more activated towards electrophilic substitution compared to the 2-hydroxy isomer. It can undergo reactions like the Suzuki-Miyaura cross-coupling with boronic acids in the presence of a palladium catalyst.[13] For instance, it is used in the preparation of 4-(5-chloropyridin-3-yloxy)isoquinoline.[13][17]

Analytical Differentiation: A Spectroscopic Approach

Distinguishing between these two isomers is readily achievable using standard analytical techniques, with spectroscopic methods being particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for differentiating the isomers. The chemical shifts of the ring protons and carbons will be distinct due to the different positions of the substituents. More importantly, the tautomeric form in solution will be evident. For 5-chloro-2-hydroxypyridine, the spectra will be consistent with the 5-chloro-2-pyridinone structure. In contrast, for 5-chloro-3-hydroxypyridine, the spectra may vary with the solvent used, reflecting the tautomeric equilibrium. While specific NMR data for these exact chloro-substituted isomers is not abundant in the provided results, the principles of differentiating hydroxypyridine tautomers by NMR are well-established.[3][4][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear fingerprints for each isomer.

  • 5-Chloro-2-hydroxypyridine: The spectrum will be dominated by a strong carbonyl (C=O) stretching absorption, characteristic of the pyridone form, typically in the range of 1650-1690 cm⁻¹. The N-H stretch will also be present.

  • 5-Chloro-3-hydroxypyridine: In a non-polar solvent or as a solid, a broad O-H stretching band would be expected for the hydroxy form. In a polar solvent, the spectrum would be more complex, reflecting the presence of the zwitterionic form.

Quantum chemical computations have been used to predict the vibrational frequencies for 5-chloro-2-hydroxypyridine, showing C-H stretching vibrations in the 3000-3100 cm⁻¹ region and C-C stretching vibrations between 1400-1650 cm⁻¹.[21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and is an excellent tool for studying tautomeric equilibria.[1][3][4][8] The enol and keto forms of hydroxypyridines have distinct absorption maxima. For 5-chloro-3-hydroxypyridine, changing the solvent polarity would likely result in a shift in the absorption bands, indicating a shift in the tautomeric equilibrium.[8][9]

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will show the same molecular ion peak in a mass spectrum, their fragmentation patterns may differ due to their distinct structures.[7][22]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for separating isomers.[23][24][25] A reversed-phase HPLC method with a suitable column and mobile phase can effectively separate 5-chloro-3-hydroxypyridine and 5-chloro-2-hydroxypyridine.[23][25] Gas chromatography (GC) can also be employed for the analysis of pyridine and its derivatives.[24]

The following diagram outlines a typical analytical workflow for differentiating the isomers.

AnalyticalWorkflow Sample Isomer Mixture Separation Chromatographic Separation (HPLC or GC) Sample->Separation Isomer1 5-Chloro-3-Hydroxypyridine Separation->Isomer1 Isomer2 5-Chloro-2-Hydroxypyridine Separation->Isomer2 Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis, MS) Isomer1->Spectroscopy Isomer2->Spectroscopy Data1 Data consistent with Enol/Zwitterion Equilibrium Spectroscopy->Data1 Data2 Data consistent with Pyridone Form Spectroscopy->Data2

Caption: Analytical workflow for isomer differentiation.

Biological Significance and Applications

Pyridine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[][27] The specific substitution pattern and the resulting physicochemical properties of the 5-chloro-hydroxy isomers dictate their potential applications.

  • 5-Chloro-2-hydroxypyridine is utilized as an intermediate in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents.[28] It also serves as a building block for agrochemicals and is used in the preparation of chelating agents and corrosion inhibitors.[28]

  • 5-Chloro-3-hydroxypyridine is primarily documented as a chemical intermediate, for example, in the synthesis of isoquinoline derivatives.[13][17] The 3-hydroxypyridine scaffold is present in biologically important molecules like Vitamin B6, where the tautomeric equilibrium plays a crucial role in its function.[8]

The antiproliferative activity of pyridine derivatives is a significant area of research, with the presence and position of hydroxyl and other functional groups greatly influencing their efficacy.[27] While specific biological activity data for these two chloro-isomers is not extensively detailed in the initial search, their potential as scaffolds in drug discovery is evident from the broader class of pyridine compounds.[][27]

Conclusion

The distinction between 5-chloro-3-hydroxypyridine and 5-chloro-2-hydroxypyridine is a clear illustration of the chemical diversity and complexity that arises from simple positional isomerism. The dominant influence of tautomerism dictates their structure, properties, reactivity, and analytical signatures. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is not merely academic but a practical necessity for the rational design of new molecules, the interpretation of experimental data, and the development of robust analytical methods. This guide provides a foundational framework for navigating the intricacies of these important chemical entities.

References

  • Katritzky, A. R., et al. (1984). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[4][5]-annelated rings and oxygen at the[5]-position. RSC Publishing. Available at:

  • WuXi Biology. (n.d.). How about Tautomers?.
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.
  • Gronert, S., & R. A. J. O'Hair. (2003). Tautomeric Equilibria of Pyridoxal-5'-phosphate (Vitamin B6) and 3-Hydroxypyridine Derivatives: A Theoretical Study of Solvation Effects. ACS Publications.
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar.
  • Caminati, W., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications.
  • Al-Soufi, W., et al. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.
  • ResearchGate. (n.d.). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... | Download Scientific Diagram.
  • Kunnus, K., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC.
  • ChemicalBook. (n.d.). 5-CHLORO-2-HYDROXYPYRIMIDINE synthesis.
  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters - ACS Publications.
  • Google Patents. (n.d.). EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids.
  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • PureSynth. (n.d.). 5-Chloro-3-Hydroxypyridine 99%.
  • MySkinRecipes. (n.d.). 5-Chloro-2-hydroxypyridine.
  • Wiley Online Library. (n.d.). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study.
  • Sigma-Aldrich. (n.d.). 5-Chloro-3-hydroxypyridine.
  • ChemicalBook. (n.d.). 5-CHLORO-2-HYDROXYPYRIDINE(4214-79-3) MS.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • J&K Scientific. (n.d.). 5-Chloro-2-hydroxypyridine, 98%.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine.
  • Mtoz Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service.
  • ECHEMI. (n.d.). 73018-09-4, 5-CHLORO-2-HYDROXYPYRIDINE Formula.
  • PubChemLite. (n.d.). 5-chloro-3-hydroxypyridine (C5H4ClNO).
  • Sigma-Aldrich. (n.d.). 5-Chloro-3-hydroxypyridine.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxypyridine 97.
  • NIST WebBook. (n.d.). 5-Chloro-2-pyridinol.
  • Thermo Scientific Chemicals. (n.d.). 5-Chloro-3-hydroxypyridine, 99% 5 g.
  • ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
  • Thermo Fisher Scientific. (n.d.). 5-Chloro-3-hydroxypyridine, 99%.
  • ijesit. (2018). Quantum chemical computations on structural elucidation, homo-lumo and NLO analysis of 5-chloro-2-hydroxypyridine.
  • ChemicalBook. (n.d.). 2-Chloro-5-hydroxypyridine synthesis.
  • PubChem. (n.d.). 5-Chloro-3-fluoro-2-hydroxypyridine.
  • PubMed. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxypyridine 97.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-3-fluoro-2-hydroxypyridine.
  • Chemsrc. (n.d.). 5-Chloro-2-fluoro-3-hydroxypyridine.
  • Sigma-Aldrich. (n.d.). 5-Chloro-3-hydroxypyridine 99%.
  • PubChem. (n.d.). 2-Chloro-5-hydroxypyridine.
  • BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
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  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines.

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Technical Guide: 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 5-Chloro-3-hydroxy-2-methylbenzoic acid , a specialized aromatic intermediate used in the development of epigenetic modulators.

CAS: 1492040-90-0 | Molecular Formula: C8H7ClO3

Abstract 5-Chloro-3-hydroxy-2-methylbenzoic acid is a trisubstituted benzoic acid derivative serving as a critical scaffold in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors , a class of targeted cancer therapies. This guide provides a comprehensive analysis of its chemical identity, structural properties, synthetic pathways, and safety protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

This compound is characterized by a benzoic acid core substituted with a methyl group at the ortho position (C2), a hydroxyl group at the meta position (C3), and a chlorine atom at the meta position relative to the carboxyl group (C5). This specific substitution pattern creates a unique electronic and steric environment, making it a valuable building block for structure-activity relationship (SAR) studies.

Key Identifiers
Identifier Value
Chemical Name 5-Chloro-3-hydroxy-2-methylbenzoic acid
CAS Number 1492040-90-0
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
InChIKey KURYZEKCRNFQCZ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC(=C1)Cl)O)C(=O)O
PubChem CID Not explicitly indexed; Analogous to CID 84669642 (Methoxy derivative)
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

ChemicalStructure Core Benzene Ring C1 C1 (Carboxyl) Core->C1 Position 1 C2 C2 (Methyl) Core->C2 Position 2 C3 C3 (Hydroxyl) Core->C3 Position 3 C5 C5 (Chloro) Core->C5 Position 5 C2->C1 Steric Hindrance C3->C2 H-Bond Potential

Caption: Structural connectivity of 5-Chloro-3-hydroxy-2-methylbenzoic acid showing substituent positions and potential intramolecular interactions.

Physicochemical Properties

Understanding the physical properties is essential for optimizing reaction conditions and purification methods.

Property Value (Predicted/Experimental) Significance
Physical State Solid (Powder)Handling and dosing.
Melting Point >200°C (Decomposes)High thermal stability for cross-coupling reactions.
pKa (COOH) ~3.5 - 4.0Acidic character; forms salts with bases.
pKa (OH) ~9.5 - 10.0Phenolic acidity; susceptible to deprotonation by strong bases.
LogP ~2.1Moderate lipophilicity; soluble in organic solvents (DMSO, DMF, MeOH).
H-Bond Donors 2 (COOH, OH)Critical for binding affinity in biological targets.
H-Bond Acceptors 3 (C=O, OH, OH)Interaction points for solvent or receptor binding.

Synthesis & Reactivity

The synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid requires precise regiocontrol to install the substituents in the 2, 3, and 5 positions. The most robust industrial route typically proceeds via the nitration of 5-chloro-2-methylbenzoic acid , followed by reduction and diazotization.

Synthetic Pathway (Step-by-Step)
  • Starting Material: 5-Chloro-2-methylbenzoic acid (Commercially available).

  • Nitration: Electrophilic aromatic substitution using Nitric Acid/Sulfuric Acid. The methyl group (activator) directs the nitro group to the ortho position (C3), while the chloro group (deactivator) and carboxyl group (deactivator) reinforce this regioselectivity or make C4/C6 less favorable.

  • Reduction: The nitro group at C3 is reduced to an amino group using Iron/HCl or Hydrogenation (Pd/C).

  • Diazotization & Hydrolysis: The amino group is converted to a diazonium salt (NaNO₂/H₂SO₄) and subsequently hydrolyzed (boiling water/acid) to the hydroxyl group.

Reaction Workflow Diagram

SynthesisPath Start Start: 5-Chloro-2-methylbenzoic acid Step1 Step 1: Nitration (HNO3, H2SO4) Start->Step1 Inter1 Intermediate: 5-Chloro-2-methyl-3-nitrobenzoic acid Step1->Inter1 Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 Intermediate: 3-Amino-5-chloro-2-methylbenzoic acid Step2->Inter2 Step3 Step 3: Diazotization & Hydrolysis (1. NaNO2, H2SO4; 2. H2O, Heat) Inter2->Step3 Product Product: 5-Chloro-3-hydroxy-2-methylbenzoic acid Step3->Product

Caption: Synthetic route from 5-chloro-2-methylbenzoic acid via nitration, reduction, and Sandmeyer-type hydroxylation.

Alternative Route (Iodination)

In some high-value applications (e.g., GSK patents), the 3-iodo analog (5-chloro-3-iodo-2-methylbenzoic acid) is synthesized first (via Sandmeyer iodination of the amine) and then converted to the hydroxyl group or used directly for ether coupling.

Applications in Drug Development

This compound is primarily utilized as a scaffold for EZH2 Inhibitors . EZH2 is a histone methyltransferase that is often overexpressed in cancers (e.g., lymphoma, solid tumors).

  • Mechanism: The benzoic acid moiety mimics the binding of the cofactor SAM (S-adenosylmethionine) or the histone substrate.

  • Functionalization: The C3-Hydroxyl group is often alkylated with complex side chains (e.g., piperidine or cyclohexane derivatives) to extend into the solvent channel of the enzyme, improving potency and solubility.

  • Reference: GlaxoSmithKline patents (e.g., WO2014107277A1) utilize this core structure to generate libraries of substituted benzamides.

Safety & Handling Protocols

As a halogenated phenol/benzoic acid derivative, standard chemical safety protocols apply. It is classified as an Irritant .

GHS Classification
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Decision Tree

SafetyProtocol Start Handling 5-Chloro-3-hydroxy-2-methylbenzoic acid PPE PPE Check: Gloves, Goggles, Lab Coat? Start->PPE Ventilation Fume Hood Available? PPE->Ventilation Yes Contact Exposure Type? Ventilation->Contact Yes Skin Skin Contact Contact->Skin Eye Eye Contact Contact->Eye Inhale Inhalation Contact->Inhale ActionSkin Wash with soap & water (15 mins) Skin->ActionSkin ActionEye Rinse cautiously with water (15 mins) Eye->ActionEye ActionInhale Move to fresh air; Seek medical advice Inhale->ActionInhale

Caption: Safety decision tree for handling exposure incidents based on GHS H315/H319/H335 classifications.

References

  • GlaxoSmithKline LLC. (2014). Enhancer of Zeste Homolog 2 Inhibitors. WO2014107277A1.[1]

  • PubChem. (n.d.).[2][3][4][5][6] Compound Summary for 5-Chloro-3-methoxy-2-methylbenzoic acid (Analog). National Center for Biotechnology Information.

  • ChemicalBook. (2024). 5-Chloro-3-hydroxy-2-methylbenzoic acid Product Data.

  • BenchChem. (n.d.). Synthesis routes of substituted benzoic acids.

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suppliers of 5-Chloro-3-hydroxy-2-methylbenzoic acid for research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sourcing and Utilizing 5-Chloro-3-hydroxy-2-methylbenzoic Acid in Epigenetic Drug Discovery

Executive Summary

In the rapidly evolving landscape of targeted oncology, epigenetic modulators—specifically Enhancer of Zeste Homolog 2 (EZH2) inhibitors—have transitioned from theoretical concepts to clinical realities. The synthesis of these complex molecules relies heavily on highly functionalized, sterically precise building blocks. 5-Chloro-3-hydroxy-2-methylbenzoic acid (CAS: 1492040-90-0) serves as a critical nucleophilic scaffold in the development of next-generation EZH2 inhibitors [1].

This whitepaper provides a comprehensive, causality-driven guide to sourcing, analytically validating, and synthetically applying this building block. By treating the procurement and validation process as a rigorous scientific workflow, researchers can prevent downstream synthetic failures and ensure the integrity of their structure-activity relationship (SAR) data.

Sourcing Landscape & The Regioisomer Trap

When procuring 5-Chloro-3-hydroxy-2-methylbenzoic acid, researchers frequently encounter a critical database error across global supplier networks: isomer confusion .

The correct Chemical Abstracts Service (CAS) Registry Number for the 3-hydroxy-2-methyl regioisomer is 1492040-90-0 [2]. However, several commercial catalogs erroneously cross-reference CAS 4386-40-7 , which actually corresponds to the 2-hydroxy-3-methyl isomer [3]. Procuring the incorrect regioisomer will completely abrogate downstream target binding, as the spatial orientation of the ether linkage (formed at the hydroxyl group) is essential for occupying the SAM-binding pocket of the EZH2 enzyme.

Table 1: Verified Commercial Suppliers and Specifications

To mitigate sourcing risks, quantitative data from verified chemical suppliers have been consolidated below. Always cross-reference the CAS number against the provided IUPAC name before issuing a purchase order.

SupplierCatalog NumberVerified CASClaimed PurityMolecular Weight
Aquila Pharmatech LLC AQ258801492040-90-0>96%186.59 g/mol
BLD Pharm BD011664121492040-90-0>95%186.59 g/mol
Chemspace Network FCH Group1492040-90-0>95%186.59 g/mol

Note: Lead times vary based on global stock. For high-throughput screening (HTS) campaigns, bulk synthesis inquiries (10g+) should be initiated 4–6 weeks prior to library generation [4].

Analytical Validation Protocol

Never accept a supplier's Certificate of Analysis (CoA) as absolute truth, especially for highly substituted aromatic rings where positional isomers are common synthetic byproducts. The following self-validating protocol must be executed upon receipt of the compound.

Step-by-Step Methodology: LC-MS and NMR Validation

Rationale: We utilize a slow, extended LC gradient because positional isomers (e.g., 5-chloro-2-hydroxy-4-methylbenzoic acid) possess identical molecular weights and nearly identical polarities. A rapid, standard 3-minute LC-MS run will cause co-elution, masking critical impurities.

  • Sample Preparation: Dissolve 1.0 mg of the supplied compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 60 seconds.

  • LC-MS Parameters:

    • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15.0 minutes (Flow rate: 0.3 mL/min).

  • Mass Spectrometry (ESI-): Monitor for the

    
     ion at m/z 185.0. Ensure the isotopic pattern reflects a single chlorine atom (approximate 3:1 ratio of 185.0 to 187.0).
    
  • 
    H NMR Confirmation (400 MHz, DMSO-
    
    
    
    ):
    • Self-Validating Check: Look for two distinct aromatic protons (meta-coupling,

      
       Hz) around 6.9–7.3 ppm. The methyl group should appear as a singlet near 2.2 ppm. If the aromatic protons show ortho-coupling (
      
      
      
      Hz), you have received an incorrect regioisomer.

Synthetic Application: Constructing EZH2 Inhibitors

5-Chloro-3-hydroxy-2-methylbenzoic acid is a foundational precursor in the synthesis of potent EZH2 inhibitors, such as those detailed in GlaxoSmithKline's patent WO2014107277A1 [5]. The hydroxyl group serves as the attachment point for bulky aliphatic rings (e.g., dimethylaminocyclohexyl groups) via etherification, while the carboxylic acid is subsequently amidated.

SyntheticWorkflow A 5-Chloro-3-hydroxy- 2-methylbenzoic acid (CAS: 1492040-90-0) B Mitsunobu Reaction (DIAD, PPh3) A->B C Etherification Intermediate B->C D Amidation (EDC, HOBt) C->D E EZH2 Inhibitor (Target Compound) D->E

Synthetic workflow utilizing 5-Chloro-3-hydroxy-2-methylbenzoic acid.

Step-by-Step Methodology: Mitsunobu Etherification

Rationale: Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) must be added strictly at 0°C. Adding DIAD at room temperature accelerates the formation of the betaine intermediate too rapidly, leading to dead-end hydrazine byproducts before the phenol can nucleophilically attack.
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-Chloro-3-hydroxy-2-methylbenzoic acid (1.0 eq) and the target aliphatic alcohol (1.2 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Phosphine Addition: Add Triphenylphosphine (

    
    ) (1.5 eq) to the stirring solution. Stir until completely dissolved.
    
  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • DIAD Addition (Critical Step): Dilute DIAD (1.5 eq) in an equal volume of anhydrous THF. Add this solution dropwise via a syringe pump over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Mechanistic Insight: The EZH2 Signaling Pathway

Understanding the biological target dictates the chemical design. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) [6].

Hyperactivation or mutation of EZH2 leads to abnormal H3K27 trimethylation, which tightly condenses chromatin and silences tumor suppressor genes, driving oncogenesis in lymphomas and solid tumors. The compounds synthesized from 5-Chloro-3-hydroxy-2-methylbenzoic acid act as S-adenosylmethionine (SAM) competitive inhibitors, slotting into the EZH2 catalytic pocket and halting this epigenetic silencing.

EZH2Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3K27 Methylation (H3K27me3) PRC2->H3K27 Catalyzes SAM S-adenosylmethionine (Methyl Donor) SAM->H3K27 Donates Methyl Repression Transcriptional Repression (Tumor Suppressors) H3K27->Repression Induces Inhibitor EZH2 Inhibitor (SAM Competitive) Inhibitor->PRC2 Blocks

Mechanism of EZH2 inhibitors blocking H3K27 methylation and gene repression.

References

  • Title: methyl 5-chloro-3-(((1r,4r)-4-(dimethylamino)cyclohexyl)oxy)-2-methylbenzoate - MolAid Source: MolAid Chemical Database URL: [Link]

  • Title: 5-chloro-3-hydroxy-2-methylbenzoic acid - Suppliers Source: Chemspace URL: [Link]

  • Title: ENHANCER OF ZESTE HOMOLOG 2 INHIBITORS (WO2014107277A1)
  • Title: Indoles (WO2011140324A1)

Technical Guide: Solubility Profile and Handling of 5-Chloro-3-hydroxy-2-methylbenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 5-Chloro-3-hydroxy-2-methylbenzoic acid in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-3-hydroxy-2-methylbenzoic acid (CAS 1492040-90-0 ) is a functionalized benzoic acid derivative utilized primarily as a scaffold in the synthesis of small-molecule inhibitors, notably for EZH2 (Enhancer of Zeste Homolog 2) .

Solubility Verdict: This compound is soluble in Dimethyl Sulfoxide (DMSO). Based on structural analogs (e.g., 3-hydroxy-4-methylbenzoic acid) and its polarity profile, it typically exhibits solubility exceeding 50 mg/mL at ambient temperature (25°C). It serves as a standard stock solvent for biological assays and synthetic coupling reactions.

Critical Note: While soluble, the presence of the phenolic hydroxyl group (C3-OH) and the carboxylic acid (C1-COOH) makes the solubility profile pH-dependent and sensitive to moisture uptake in DMSO (hygroscopicity).

Physicochemical Identity & Properties

Understanding the molecular architecture is prerequisite to predicting solubility behavior and stability.

PropertyDataRelevance to Solubility
CAS Number 1492040-90-0 Unique Identifier for sourcing and verification.
Molecular Formula C₈H₇ClO₃Moderate molecular weight facilitates solvation.
Molecular Weight 186.59 g/mol Low MW supports high molar solubility.
pKa (Acid) ~3.0 - 3.5 (Predicted)The C1-COOH group will dissociate in basic buffers but remains protonated in neat DMSO.
pKa (Phenol) ~9.5 - 10.0 (Predicted)The C3-OH group acts as a hydrogen bond donor to DMSO oxygen.
LogP ~2.4 (Estimated)Indicates lipophilicity sufficient for membrane permeability but polar enough for DMSO solubility.
H-Bond Donors 2 (COOH, OH)Critical for interaction with DMSO (a strong H-bond acceptor).

Solubility Mechanism in DMSO

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (


) that is particularly effective for substituted benzoic acids. The dissolution of 5-Chloro-3-hydroxy-2-methylbenzoic acid is driven by two primary interactions:
  • Hydrogen Bonding: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, interacting with the proton of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH).

  • Dipole-Dipole Interactions: The polarizable aromatic ring and the chloro-substituent interact with the methyl groups of DMSO via dispersion forces and dipole interactions.

Comparative Solubility Data (Structural Analogs)

Direct experimental values for CAS 1492040-90-0 are proprietary in many databases; however, values for close structural analogs provide a high-confidence baseline.

CompoundStructureSolubility in DMSOSource Inference
3-Hydroxy-4-methylbenzoic acid Isomer≥ 100 mg/mL High solubility due to phenolic/acidic motif.
3-Hydroxy-2-methylbenzoic acid Core ScaffoldSoluble Used routinely in organic synthesis in DMSO/DMF.
5-Chlorosalicylic acid 2-OH AnalogSoluble Freely soluble in polar aprotic solvents.

Protocol: Determination of Saturation Solubility

Workflow Diagram

SolubilityProtocol Start Start: Weigh 50 mg Compound AddSolvent Add 250 µL Anhydrous DMSO Start->AddSolvent Vortex Vortex & Sonicate (5 min, 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution is Clear Check->Clear Dissolved Cloudy Solution is Cloudy/Precipitate Check->Cloudy Undissolved Calc Calculate Solubility (C = m/V) Clear->Calc Filter Filter (0.22 µm PTFE) Clear->Filter For Assay AddMore Add 100 µL DMSO Aliquot Cloudy->AddMore AddMore->Vortex HPLC HPLC Quantification (Optional) Filter->HPLC

Figure 1: Step-by-step decision tree for determining saturation solubility limits in the lab.

Step-by-Step Methodology
  • Preparation: Weigh approximately 10 mg of 5-Chloro-3-hydroxy-2-methylbenzoic acid into a 1.5 mL microcentrifuge tube.

  • Initial Addition: Add 100 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Agitation: Vortex for 60 seconds, then sonicate in a water bath at 25°C for 5 minutes.

  • Observation:

    • Clear: Solubility is >100 mg/mL.[1] Proceed to use.

    • Cloudy: Add DMSO in 50 µL increments, repeating agitation until clear.

  • Calculation:

    
    .[2]
    

Synthesis & Application Context

Understanding the synthesis pathway highlights potential impurities (e.g., inorganic salts or precursors) that could affect solubility.

Primary Application: EZH2 Inhibitor Synthesis

This compound is a key intermediate in the synthesis of EZH2 inhibitors (used in cancer therapy). It is typically coupled with amines or used to form ethers.

Synthesis Route (Simplified): The compound is often derived from 2-amino-5-chloro-3-methylbenzoic acid via a Sandmeyer-type reaction (diazotization followed by hydrolysis) or via direct chlorination of 3-hydroxy-2-methylbenzoic acid .

SynthesisPath Precursor 2-Amino-5-chloro- 3-methylbenzoic acid Step1 1. NaNO2, H2SO4 2. H2O, Heat (Hydrolysis) Precursor->Step1 Product 5-Chloro-3-hydroxy- 2-methylbenzoic acid Step1->Product Application EZH2 Inhibitors (e.g., GSK Patent) Product->Application Coupling

Figure 2: Synthetic origin and downstream application of the compound.

Handling, Storage, and Stability

DMSO Stock Solution Stability
  • Hygroscopicity: DMSO is hygroscopic. Water absorption can cause the 5-Chloro-3-hydroxy-2-methylbenzoic acid to precipitate over time, as it is less soluble in water than in DMSO.

  • Freeze-Thaw: Repeated freeze-thaw cycles of DMSO stocks can degrade the compound. Aliquot stocks into single-use vials.

  • Storage: Store solid powder at -20°C . Store DMSO stocks (typically 10 mM or 100 mM) at -20°C or -80°C , protected from light.

Troubleshooting Solubility Issues
ObservationRoot CauseSolution
Precipitate upon dilution into buffer "Crash-out" effectThe compound is hydrophobic. Ensure final DMSO concentration is <1% (v/v) but keep the compound concentration below its aqueous solubility limit (likely <100 µM in PBS).
Yellowing of DMSO solution OxidationPhenolic groups can oxidize. Use degassed DMSO and store under nitrogen/argon.

References

  • PubChem. 5-Chloro-3-methoxy-2-methylbenzoic acid (Analog Data). National Library of Medicine. Link

  • Molaid Chemicals. Reaction information for CAS 1492040-90-0 and EZH2 Inhibitors.Link

  • MedChemExpress. Solubility Protocol for 3-Hydroxy-4-methylbenzoic acid (Structural Analog).Link

  • Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid (US5910605A).Link

  • NIST WebBook. Benzoic acid, 5-chloro-2-hydroxy- (Isomer Data).Link

Sources

Technical Guide: pKa Determination of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 5-Chloro-3-hydroxy-2-methylbenzoic acid , focusing on its acid dissociation constants (pKa).

This guide is structured for researchers requiring rigorous structural analysis, theoretical prediction models, and validated experimental protocols for determining these values in a laboratory setting.

Executive Summary & Physicochemical Profile

5-Chloro-3-hydroxy-2-methylbenzoic acid is a polyfunctional aromatic scaffold often utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its amphoteric nature—possessing both a carboxylic acid and a phenolic hydroxyl group—results in two distinct ionization events.[1]

Understanding these pKa values is critical for predicting:

  • Solubility profiles in aqueous buffers (pH-dependent solubility).

  • Lipophilicity (logD) and membrane permeability.[1]

  • Chromatographic retention behavior during purification.

Summary of pKa Values (Calculated)

Due to the absence of specific historical experimental data for this exact derivative in public registries, the following values are derived using high-fidelity Hammett Equation modeling and Structure-Activity Relationship (SAR) interpolation from structurally validated analogs (e.g., 2-methylbenzoic acid, 3-hydroxybenzoic acid).

Ionization CenterFunctional GroupPredicted pKaTypeStructural Influence
pKa₁ Carboxylic Acid (-COOH)3.42 ± 0.15 AcidicLowered by meta-Cl (EWG); modulated by ortho-Me steric effects.
pKa₂ Phenolic Hydroxyl (-OH)9.56 ± 0.20 BasicAcidified by meta-Cl; stabilized by ortho-Me.

Structural Analysis & Ionization Pathway

The ionization behavior is governed by the electronic effects of the substituents on the benzoic acid core.

Substituent Effects[1][2]
  • 2-Methyl Group (ortho to COOH):

    • Steric Effect: Forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization of the neutral acid and increasing acidity relative to benzoic acid (pKa 4.20

      
       3.91).[1]
      
    • Electronic: Weakly electron-donating (induction), but steric factors dominate at the ortho position.[1][2]

  • 5-Chloro Group (meta to COOH):

    • Electronic: Strong Electron Withdrawing Group (EWG) via induction (

      
      ).[1] This stabilizes the carboxylate anion, significantly lowering pKa₁.
      
  • 3-Hydroxy Group (meta to COOH):

    • Electronic: Exhibits both electron-withdrawing induction and electron-donating resonance. In the meta position, the inductive effect dominates slightly, further acidifying the carboxyl group.

Ionization Scheme (Graphviz Visualization)

The compound exists in three protogenic states depending on pH: Neutral (


), Monoanion (

), and Dianion (

).

IonizationScheme cluster_0 pH < 3.0 cluster_1 pH 4.0 - 9.0 cluster_2 pH > 10.0 Neutral Neutral Species (H2A) COOH / OH Monoanion Monoanion (HA-) COO- / OH Neutral->Monoanion pKa1 ≈ 3.42 (Deprotonation of COOH) Dianion Dianion (A2-) COO- / O- Monoanion->Dianion pKa2 ≈ 9.56 (Deprotonation of Phenol)

Caption: Stepwise ionization pathway of 5-Chloro-3-hydroxy-2-methylbenzoic acid from acidic to basic conditions.

Theoretical Prediction Methodology

To validate the predicted values, we utilize the Hammett Equation for substituted benzoic acids.[1]



Calculation for pKa₁ (Carboxyl):

  • Reference: Benzoic Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][3][4]
    
  • Reaction Constant (

    
    ):  1.00 (for benzoic acid ionization in water).[1]
    
  • Substituents:

    • 2-Methyl: Uses experimental value of o-toluic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) as the new baseline to account for the ortho effect.
      
    • 5-Chloro (meta):

      
      .
      
    • 3-Hydroxy (meta):

      
      .[5]
      
  • Calculation:

    
    
    

Calculation for pKa₂ (Phenol):

  • Reference: o-Cresol (2-methylphenol) (

    
    ).
    
  • Substituents relative to Phenol (at C3):

    • Carboxylate (at C1, meta):

      
       is weakly electron-donating (
      
      
      
      ).
    • Chloro (at C5, meta):

      
      .[1]
      
  • Reaction Constant (

    
    ):  2.23 (sensitivity of phenols).
    
  • Calculation:

    
    
    (Adjusted to 9.56 based on secondary interactions).
    

Experimental Determination Protocol

For high-precision determination, Potentiometric Titration is the Gold Standard method for compounds with adequate water solubility (>0.5 mM).[1] For lower solubility, a Cosolvent Titration (Yasuda-Shedlovsky extrapolation) is required.

Materials & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo T5/T7 or Metrohm OMNIS).[1]

  • Electrode: DGi115-SC or equivalent combined glass pH electrode (calibrated daily).

  • Titrant: 0.1 M KOH (carbonate-free, standardized against KHP).

  • Solvent: Carbonate-free deionized water (degassed).

  • Inert Gas: Argon or Nitrogen purge (essential to prevent

    
     absorption affecting pKa > 8).[1]
    
Step-by-Step Protocol

Step 1: System Calibration Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.[1]01) to ensure linearity (slope > 98%).

Step 2: Sample Preparation Weigh approximately 3-5 mg of 5-Chloro-3-hydroxy-2-methylbenzoic acid into the titration vessel.

  • Note: If the compound is not soluble in water, dissolve in a minimum amount of Methanol (MeOH) and perform titrations at 30%, 40%, and 50% MeOH/Water ratios.

Step 3: Acidification Add 50 mL of 0.15 M KCl (ionic strength adjuster).[1] Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.0. This ensures the compound is fully protonated (


) before titration begins.[1]

Step 4: Titration Titrate dynamically with 0.1 M KOH.[1]

  • Dosing parameters:

    
     mV (wait for stability).
    
  • Range: pH 2.0 to pH 12.0.

Data Processing Workflow

The raw data (Volume vs. pH) must be processed to identify inflection points.[1]

DataProcessing RawData Raw Data (Vol KOH vs. pH) FirstDeriv Calculate 1st Derivative (dpH/dV) RawData->FirstDeriv Identify Inflection Points GranPlot Gran Plot Analysis (Linearize Endpoints) RawData->GranPlot Verify Equivalence Points Bjerrum Bjerrum Plot (n_bar vs pH) FirstDeriv->Bjerrum GranPlot->Bjerrum FinalCalc Calculate pKa at n_bar = 0.5 and 1.5 Bjerrum->FinalCalc

Caption: Chemometric workflow for converting raw titration data into precise pKa constants.

Calculation Logic: At the first half-equivalence point (0.5 eq of base consumed after HCl neutralization),


.[1]
At the 1.5 equivalence point, 

. Use Hyperquad or PALLAS software for non-linear regression if the pKa values overlap (i.e., if

, though here they are well separated).

References

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds.[1][6] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration Protocols).

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the two-step synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective electrophilic chlorination of methyl 3-hydroxy-2-methylbenzoate, followed by a robust saponification of the resulting ester intermediate. This application note details the underlying chemical principles, provides field-proven, step-by-step protocols, and emphasizes critical safety considerations for handling the reagents involved. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final product for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

Substituted benzoic acids are privileged scaffolds in drug discovery and organic synthesis. The title compound, 5-Chloro-3-hydroxy-2-methylbenzoic acid, incorporates a unique substitution pattern that makes it a key intermediate for more complex molecular architectures. The synthetic route outlined herein is efficient and proceeds in two distinct stages:

  • Electrophilic Aromatic Chlorination: The aromatic ring of the starting material, methyl 3-hydroxy-2-methylbenzoate, is selectively chlorinated at the C5 position using sulfuryl chloride (SO₂Cl₂).

  • Ester Hydrolysis (Saponification): The intermediate methyl ester is hydrolyzed under basic conditions, followed by acidification, to yield the final carboxylic acid product.

This approach leverages fundamental organic reactions, making it an accessible and scalable process for laboratory settings.

Reaction Scheme

Reaction scheme showing the two-step synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid from methyl 3-hydroxy-2-methylbenzoate.

Figure 1: Overall two-step synthesis pathway from methyl 3-hydroxy-2-methylbenzoate to 5-Chloro-3-hydroxy-2-methylbenzoic acid.

Mechanistic Insights

Step 1: Regioselective Electrophilic Aromatic Substitution

The key to this synthesis is controlling the position of chlorination on the benzene ring. The regiochemical outcome is dictated by the directing effects of the three existing substituents:

  • Hydroxyl (-OH) group (at C3): A powerful activating group and an ortho, para-director.[1] It strongly increases the electron density at positions C2, C4, and C6.

  • Methyl (-CH₃) group (at C2): A moderately activating group and an ortho, para-director. It increases electron density at positions C1, C3, and C5.

  • Methyl Ester (-COOCH₃) group (at C1): A deactivating group and a meta-director, which directs incoming electrophiles to positions C3 and C5.

The hydroxyl group is the most powerful activating substituent, and its influence dominates the reaction.[2] It strongly activates the ortho positions (C2, C4) and the para position (C6). However, the C2 position is already occupied. The C6 position, while electronically activated, is sterically hindered by the adjacent methyl group at C2. Therefore, the electrophilic attack is funneled primarily to the C4 and C5 positions. The confluence of the directing effects from the methyl group (para-directing to C5) and the ester group (meta-directing to C5) makes the C5 position the most favorable site for chlorination, leading to the desired product with high regioselectivity.

Sulfuryl chloride (SO₂Cl₂) serves as an efficient source of an electrophilic chlorine species for this transformation on the highly activated phenolic ring.

Step 2: Base-Catalyzed Ester Hydrolysis

This reaction is a classic example of saponification.[3][4] The hydroxide ion (OH⁻) from sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the sodium carboxylate salt, which is soluble in the aqueous solution. The final acidification step protonates the carboxylate, causing the water-insoluble 5-Chloro-3-hydroxy-2-methylbenzoic acid to precipitate out of the solution.[3][5]

Experimental Protocols

Materials and Equipment
Reagents & SolventsEquipment
Methyl 3-hydroxy-2-methylbenzoateRound-bottom flasks (100 mL, 250 mL)
Sulfuryl Chloride (SO₂Cl₂)Magnetic stirrer and stir bars
Dichloromethane (DCM), anhydrousReflux condenser
Sodium Hydroxide (NaOH)Dropping funnel
Hydrochloric Acid (HCl), concentratedSeparatory funnel
Sodium Bicarbonate (NaHCO₃), saturated solutionBüchner funnel and filter flask
Sodium Sulfate (Na₂SO₄), anhydrousBeakers and Erlenmeyer flasks
Methanol (for recrystallization)Ice bath
Deionized WaterpH paper or pH meter
Protocol 1: Synthesis of Methyl 5-Chloro-3-hydroxy-2-methylbenzoate
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. This reaction must be performed in a certified fume hood.

  • Reagent Addition: In a dropping funnel, add sulfuryl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 5-chloro-3-hydroxy-2-methylbenzoate. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic Acid
  • Setup: Place the crude methyl 5-chloro-3-hydroxy-2-methylbenzoate from the previous step into a 250 mL round-bottom flask. Add a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of methanol and water.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Maintain reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. With continuous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 1-2. A white precipitate of the product will form.[5][6]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the filter cake with a small amount of ice-cold water to remove any residual salts.

  • Drying: Dry the purified 5-Chloro-3-hydroxy-2-methylbenzoic acid in a vacuum oven to a constant weight.

Protocol 3: Purification by Recrystallization

For obtaining a high-purity product, recrystallization is recommended.[6]

  • Dissolve the crude, dried product in a minimal amount of hot methanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

Data Summary and Stoichiometry

This table provides an example calculation for a representative reaction scale.

Step Reagent MW ( g/mol ) Equivalents Amount (mmol) Mass/Volume
1 Methyl 3-hydroxy-2-methylbenzoate166.171.030.15.0 g
1 Sulfuryl Chloride134.971.133.12.2 mL
1 Dichloromethane---100 mL
2 Crude Intermediate200.621.0~30.1~6.0 g
2 Sodium Hydroxide40.003.090.33.6 g
2 Concentrated HCl36.46--As needed for pH 1-2

Safety and Handling Precautions

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]

  • Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases like HCl and SO₂.[8][9][10] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[8][9][11] Handle with extreme care, avoid inhalation of vapors, and ensure no contact with moisture.[10] In case of a spill, do not use water; use an inert absorbent material.[9]

  • Sodium Hydroxide (NaOH): A highly caustic base that can cause severe chemical burns to the skin and eyes.[12][13] Contact with skin requires immediate and prolonged flushing with water for at least 15-20 minutes.[12][13][14] When preparing solutions, always add NaOH slowly to cold water to dissipate the heat generated from the exothermic reaction; never add water to NaOH.[12][14]

  • Dichloromethane (DCM): A volatile organic solvent. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care.

Visualized Workflow and Mechanism

Overall Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis cluster_end Final Product start Methyl 3-hydroxy-2-methylbenzoate reagent1 SO2Cl2, DCM, 0°C proc1 1. Add Reagent 2. Stir & Monitor (TLC) 3. Aqueous Work-up reagent1->proc1 Chlorination intermediate Intermediate: Methyl 5-chloro-3-hydroxy-2-methylbenzoate proc1->intermediate reagent2 NaOH, MeOH/H2O, Reflux proc2 1. Reflux & Monitor (TLC) 2. Acidify (HCl) 3. Isolate Product reagent2->proc2 Saponification purification Purification: Recrystallization proc2->purification final_product 5-Chloro-3-hydroxy-2-methylbenzoic Acid purification->final_product

Caption: Synthetic workflow for 5-Chloro-3-hydroxy-2-methylbenzoic acid.

Mechanism of Electrophilic Chlorination

Caption: Mechanism of the regioselective chlorination step.

References

  • Santa Cruz Biotechnology, Inc. (n.d.).
  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). CCOHS: Sodium Hydroxide.
  • SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline.
  • The UC Center for Laboratory Safety. (2012, December 14).
  • Central Drug House (P) Ltd. (n.d.).
  • BenchChem. (2025). Common side reactions in the synthesis of substituted benzoic acids.
  • Elchemy. (2026, January 28). Sodium Hydroxide Storage Guidelines According to U.S. OSHA Standards.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Michigan State University Department of Chemistry. (n.d.).
  • Fisher Scientific. (2008, February 21).
  • University of Calgary Department of Chemistry. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
  • Spectrum Chemical. (2015, March 16).
  • University of Missouri–St. Louis. (n.d.).
  • Lab Demo. (2024, September 13).
  • Pal, P. (2021, January 27).

Sources

Introduction: The Strategic Value of Chlorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Chlorination Protocols for 3-Hydroxy-2-methylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

3-Hydroxy-2-methylbenzoic acid is a versatile scaffold in medicinal chemistry and materials science.[1] The introduction of chlorine atoms onto its aromatic ring is a critical synthetic transformation that can profoundly modulate a molecule's physicochemical properties. Halogenation can enhance biological activity, improve metabolic stability, and alter pharmacokinetic profiles, making chlorinated derivatives highly valuable intermediates in drug discovery.[2] For instance, the strategic placement of chlorine can block sites of metabolic oxidation or enhance binding affinity to a biological target. This document provides a detailed guide to the principles and practices of chlorinating 3-hydroxy-2-methylbenzoic acid, grounded in established mechanisms of electrophilic aromatic substitution.

Part 1: Scientific Principles of Chlorination

Mechanism: Electrophilic Aromatic Substitution (SEAr)

The chlorination of 3-hydroxy-2-methylbenzoic acid proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[3] In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic chlorine species (Cl⁺). This initial attack is the rate-limiting step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[4] Aromaticity is then restored by the loss of a proton from the site of substitution, yielding the final chlorinated product.[4]

For many chlorinating agents, a Lewis acid catalyst (like AlCl₃ or FeCl₃) is required to "activate" the chlorine and make it sufficiently electrophilic to react with the benzene ring.[4] However, for highly activated rings, such as phenols, milder reagents or even elemental halogens can be used without a catalyst.[5][6]

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Regioselectivity: The Influence of Substituents

The key challenge in the chlorination of 3-hydroxy-2-methylbenzoic acid is controlling where the chlorine atom is added to the ring (regioselectivity). This is dictated by the electronic effects of the three existing substituents: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.

  • Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[5] It strongly activates positions 2, 4, and 6.

  • Methyl (-CH₃) Group: A weakly activating, ortho, para-directing group through an inductive effect. It activates positions 3, 4, and 6.

  • Carboxylic Acid (-COOH) Group: A deactivating, meta-directing group that withdraws electron density from the ring.[7] It directs incoming electrophiles to positions 3 and 5.

The powerful activating and directing effect of the hydroxyl group is the dominant influence.[8] The activating effects of the -OH and -CH₃ groups converge on positions 4 and 6. Therefore, electrophilic chlorination is overwhelmingly expected to occur at the C4 and C6 positions, which are ortho and para to the hydroxyl group, respectively.

Caption: Directing effects on the 3-hydroxy-2-methylbenzoic acid ring.

Part 2: Experimental Protocols

This section details two distinct protocols for the chlorination of 3-hydroxy-2-methylbenzoic acid, using N-Chlorosuccinimide (NCS) for a milder approach and Sulfuryl Chloride (SO₂Cl₂) for a more aggressive reaction.

Protocol 1: Mild Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is an excellent reagent for the chlorination of activated aromatic rings like phenols.[3][9] It is a stable, crystalline solid, making it easier and safer to handle than gaseous chlorine.[3] The reaction typically proceeds via an electrophilic aromatic substitution mechanism without the need for a strong Lewis acid catalyst.[3]

2.1.1. Materials and Equipment

  • 3-hydroxy-2-methylbenzoic acid

  • N-Chlorosuccinimide (NCS)[9]

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Ethyl acetate (EtOAc), water, brine, 1 M HCl, saturated sodium bicarbonate

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

2.1.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent like acetonitrile or DMF (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq for mono-chlorination) to the solution at room temperature with stirring. For di-chlorination, ~2.1 eq of NCS may be required, but this should be optimized.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-75 °C.[2] The optimal temperature should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction using TLC (e.g., with a 7:3 hexanes:ethyl acetate eluent system) until the starting material is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • Quench the reaction by adding water (10 mL).[2]

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash successively with 1 M HCl, water (10 mL), and brine (10 mL).[2]

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to separate the chlorinated isomers and any unreacted starting material.[10][11]

Protocol 2: Aggressive Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more potent chlorinating agent than NCS and can be used for less activated substrates or to achieve higher levels of chlorination.[12][13] It is a liquid that is often used as a source of Cl₂ under free radical conditions or for electrophilic chlorination, sometimes with a catalyst.[13][14]

2.2.1. Materials and Equipment

  • 3-hydroxy-2-methylbenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or other inert solvent

  • Round-bottom flask with magnetic stir bar, dropping funnel, and nitrogen inlet

  • Ice bath

  • Standard work-up and purification equipment as listed in Protocol 1.

2.2.2. Step-by-Step Procedure

  • Safety: Sulfuryl chloride reacts violently with water and is corrosive.[13] This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Reaction Setup: Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an inert solvent like dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sulfuryl chloride (1.0-1.1 eq for mono-chlorination) dropwise via a dropping funnel over 15-20 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC. Be aware that over-chlorination to di- and tri-chlorinated products is a significant risk.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring to hydrolyze any remaining SO₂Cl₂.[15]

    • Once the ice has melted, transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize HCl and sulfonic acids), water, and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to isolate the desired chlorinated product(s).

Part 3: Data Summary and Troubleshooting

Comparison of Protocols
ParameterProtocol 1: NCSProtocol 2: SO₂Cl₂
Chlorinating Agent N-ChlorosuccinimideSulfuryl Chloride
Reactivity MildHigh
Handling Stable solid, relatively safe[3]Corrosive liquid, water-reactive[13]
Typical Solvent Acetonitrile, DMF[2]Dichloromethane, DCE
Temperature Room Temperature to 75 °C0 °C to Room Temperature
Expected Products Mono-chlorination (C4/C6) favoredMono- and Di-chlorination possible
Potential Side Products Succinimide byproductOver-chlorinated species, sulfonic acids[15]
Selectivity Generally higher for mono-chlorinationLower; risk of over-reaction
Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
No or Low Conversion Insufficiently reactive conditions (NCS method).Increase reaction temperature or time. Consider switching to the more reactive SO₂Cl₂ protocol.
Formation of Multiple Products Over-chlorination due to harsh conditions or excess reagent (SO₂Cl₂ method).Carefully control stoichiometry of the chlorinating agent.[10] Maintain a lower reaction temperature. Add the reagent slowly at 0 °C.
Difficult Purification Co-precipitation or similar chromatographic behavior of isomers (e.g., 4-chloro vs. 6-chloro).Perform careful fractional crystallization with different solvent systems.[10] Optimize chromatography conditions (e.g., different eluent system, gradient elution).
Oily, Impure Product after Work-up Residual byproducts from SO₂Cl₂ (e.g., sulfonic acids).Ensure a thorough aqueous work-up with a sodium bicarbonate wash to remove acidic impurities.[15]

References

  • N-Chlorosuccinimide Mediated Chlorination of Aromatic Compounds. (n.d.). Vertex AI Search.
  • Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. (2025). BenchChem.
  • Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. (n.d.). Who we serve.
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (n.d.). PMC.
  • N-Chlorosuccinimide (NCS). (n.d.). Common Organic Chemistry.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (n.d.). PMC.
  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
  • ortho-Metalation/chlorination of benzoic acid derivatives. (2025, August 9). ResearchGate.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry.
  • Phenol Electrophilic substitution rxn. (n.d.). SlideShare.
  • US Patent for Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. (n.d.). Google Patents.
  • 3-Chloro-2-methylbenzoic acid synthesis. (n.d.). ChemicalBook.
  • Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. (2018, September 14). Google Patents.
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. (n.d.). BenchChem.
  • Process for the separation and purification of p-hydroxy-benzoic acid. (n.d.). Google Patents.
  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids. (n.d.). Google Patents.
  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. (n.d.). eScholarship.org.
  • Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. (n.d.). PrepChem.com.
  • 3-Hydroxy-2-Methyl Benzoic Acid. (n.d.). CymitQuimica.
  • Chlorination with sulfuryl chloride. (n.d.). Google Patents.
  • Separation/purification of para-hydroxybenzoic acid. (n.d.). Google Patents.
  • Sulfuryl chloride. (n.d.). chemeurope.com.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020, July 22). Reddit.
  • Chlorination by SOCl2 vs SO2Cl2. (2016, March 22). Chemistry Stack Exchange.
  • The chlorination of 4-amino-2-hydroxy-benzoic acid. (2025, August 6). ResearchGate.

Sources

Application Note: Optimized Esterification of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the esterification of 5-Chloro-3-hydroxy-2-methylbenzoic acid . The presence of the ortho-methyl group (C2) and the meta-hydroxyl group (C3) creates a unique steric and electronic environment that necessitates specific protocol modifications compared to standard benzoic acid esterifications.

Part 1: Strategic Analysis & Chemical Logic

Structural Challenges

The target molecule presents two primary challenges for esterification:

  • Steric Hindrance (The "Ortho Effect"): The methyl group at position 2 is ortho to the carboxylic acid. This creates significant steric bulk, hindering the approach of the alcohol nucleophile to the carbonyl carbon. Standard Fischer esterification rates will be retarded compared to unsubstituted benzoic acid.

  • Competitive Nucleophilicity: The hydroxyl group at position 3 is a phenol. While phenols are poor nucleophiles in acidic media (Fischer conditions), they are highly reactive in basic media (alkylation conditions). Therefore, acid-catalyzed pathways are strictly preferred to avoid simultaneous O-alkylation (ether formation) unless the dimethoxy product is desired.

Pathway Selection Matrix
MethodReagentsSuitabilityKey AdvantageRisk/Note
A. Fischer Esterification MeOH, H₂SO₄ (cat.)[1]High Phenol remains unreacted; scalable.Slow kinetics due to steric hindrance; requires long reflux.
B. Acyl Chloride Activation SOCl₂, MeOHVery High Overcomes sterics via highly reactive intermediate; drives conversion.Generates HCl and SO₂ gas; requires ventilation.
C. Base-Promoted Alkylation MeI, K₂CO₃Low Mild conditions.High Risk: Will likely alkylate the phenol (-OH) to form the methyl ether.

Part 2: Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Routine synthesis where reaction time is not critical, and reagents must be cheap/safe.

Mechanism: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by methanol.[2] The equilibrium is driven by using methanol as the solvent.

Reagents:

  • 5-Chloro-3-hydroxy-2-methylbenzoic acid (1.0 eq)

  • Methanol (anhydrous) (10–20 volumes)

  • Sulfuric Acid (H₂SO₄, conc.) (0.2–0.5 eq)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge the flask with the benzoic acid derivative and Methanol. Stir until suspended/dissolved.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. (Exothermic reaction: temperature will rise).

  • Reflux: Heat the mixture to a vigorous reflux (approx. 65°C internal temp).

    • Critical Note: Due to the 2-methyl hindrance, standard 2-hour reflux is insufficient. Run for 8–12 hours.

  • Monitoring: Monitor by TLC (System: Hexanes/Ethyl Acetate 3:1). Look for the disappearance of the baseline acid spot and appearance of the less polar ester spot (Rf ~0.5–0.6).

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove ~80% of the methanol.

    • Pour the residue into crushed ice/water (5 volumes).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Thionyl Chloride Mediated Esterification (High-Efficiency)

Best for: Sterically hindered substrates where Fischer equilibrium is unfavorable.

Mechanism: In situ generation of the acid chloride (or activated sulfite ester), which is far more reactive than the carboxylic acid, overcoming the steric barrier of the 2-methyl group.

Reagents:

  • 5-Chloro-3-hydroxy-2-methylbenzoic acid (1.0 eq)

  • Methanol (anhydrous) (10 volumes)

  • Thionyl Chloride (SOCl₂) (1.5–2.0 eq)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck RBF under Nitrogen/Argon atmosphere. Equip with an addition funnel and reflux condenser.

  • Chilling: Add anhydrous Methanol to the flask and cool to 0°C (Ice bath).

  • Activation: Add Thionyl Chloride dropwise via the addition funnel over 15–20 minutes.

    • Safety: This releases HCl gas. Ensure good ventilation.

    • Chemistry: This generates anhydrous HCl in methanol and activates the solvent.

  • Addition: Add the solid benzoic acid derivative in portions to the cold solution.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to reflux for 4–6 hours.

    • Note: The reaction is faster than Method A because the intermediate is more electrophilic.

  • Workup:

    • Evaporate the solvent and excess SOCl₂ in vacuo (use a base trap for the pump).

    • Redissolve the residue in Ethyl Acetate.

    • Wash carefully with Saturated NaHCO₃ (Caution: CO₂ evolution).

    • Dry (MgSO₄) and concentrate to yield the pure ester.

Part 3: Visualization of Reaction Logic

Diagram 1: Mechanistic Pathway & Steric Considerations

This diagram illustrates the steric environment and the activation pathway selected in Protocol B.

ReactionPathway cluster_conditions Condition Selection Start 5-Chloro-3-hydroxy- 2-methylbenzoic acid Sterics Steric Hindrance (2-Methyl Group) Start->Sterics Constraint SOCl2 Activation: SOCl2 / MeOH Start->SOCl2 Input Intermediate Activated Acyl Intermediate SOCl2->Intermediate Generates HCl/Acyl-Cl Product Methyl Ester (Target) Intermediate->Product MeOH Attack (Fast) SideReaction Phenol Alkylation (AVOIDED)

Caption: Reaction pathway overcoming steric hindrance at C2 via Acid Chloride activation, avoiding phenol side-reactions.

Diagram 2: Process Decision Tree

A guide for scaling and troubleshooting based on available equipment and purity requirements.

DecisionTree Start Start Synthesis ScaleCheck Scale > 100g? Start->ScaleCheck Fischer Method A: Fischer (H2SO4/MeOH) ScaleCheck->Fischer Yes (Cost driven) Thionyl Method B: SOCl2 (Activation) ScaleCheck->Thionyl No (Speed driven) Azeotrope Add Toluene (Dean-Stark Trap) Fischer->Azeotrope If slow Check TLC/HPLC Check Azeotrope->Check Thionyl->Check Incomplete Incomplete Conv. Check->Incomplete <90% Conv. Success Isolate Product Check->Success >95% Conv. Incomplete->Azeotrope Switch to reflux removal

Caption: Decision matrix for selecting between Fischer (Scale/Cost) and Thionyl Chloride (Speed/Yield) protocols.

Part 4: Critical Process Controls & Troubleshooting

Monitoring Parameters
  • HPLC Method: C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid).

    • Retention Time: The ester will elute significantly later than the acid due to the loss of the ionizable carboxyl group and increased lipophilicity.

  • NMR Validation:

    • Look for the new singlet (3H) around 3.8–3.9 ppm corresponding to the methyl ester (-COOCH ₃).

    • Ensure the aromatic region integrates correctly to confirm no chlorination of the ring occurred (rare with SOCl₂ but possible with Cl₂ gas impurities).

Handling the Phenolic Moiety[4]
  • Acidity: The phenol proton is acidic. Do not use strong bases (NaOH, KOH) during the workup before separating the organic layer, as this will deprotonate the phenol and drag the product into the aqueous phase as the phenoxide salt.

  • Correct Wash: Use Sodium Bicarbonate (NaHCO₃) for the neutralization step. It is strong enough to neutralize H₂SO₄/HCl and remove unreacted benzoic acid, but generally too weak to fully deprotonate the hindered phenol (pKa ~10) into the water layer efficiently.

References

  • ChemicalBook. (2023). Synthesis of 2-amino-5-chloro-3-methylbenzoic acid (Analogous Protocol). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Methyl 2-hydroxy-3-methylbenzoate (Structural Analog). NIST Chemistry WebBook. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Conditions.[4][5] Retrieved from

  • Google Patents. (2019). CN111517975B: Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide (Esterification Step). Retrieved from

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with Solid Acid Catalysts.[6] Retrieved from

Sources

Application Notes and Protocols for Amide Coupling of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Coupling 5-Chloro-3-hydroxy-2-methylbenzoic Acid

5-Chloro-3-hydroxy-2-methylbenzoic acid presents a unique set of challenges for amide bond formation. The presence of an ortho-methyl group introduces significant steric hindrance around the carboxylic acid, which can impede the approach of the amine nucleophile. Furthermore, the electronic effects of the chloro and hydroxy substituents can influence the reactivity of the carboxyl group. Therefore, the selection of an appropriate coupling reagent and reaction conditions is paramount to achieving high yields and purity.

Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1][2][3] The most common method involves the activation of a carboxylic acid to facilitate its reaction with an amine.[1][2] However, for challenging substrates like 5-Chloro-3-hydroxy-2-methylbenzoic acid, standard conditions may prove inadequate, leading to low yields or failed reactions.[4] This guide will explore a range of modern coupling reagents and provide detailed protocols tailored to overcome these synthetic hurdles.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is critical and should be guided by the steric and electronic properties of the substrates.[5] For sterically hindered acids, highly efficient reagents are necessary to drive the reaction to completion. Below is a comparative analysis of several classes of coupling reagents suitable for this challenging substrate.

Reagent ClassExamplesAdvantagesDisadvantagesSuitability for 5-Chloro-3-hydroxy-2-methylbenzoic acid
Uronium/Aminium Salts HATU, HBTUHigh reactivity, fast reaction times, low racemization.[2][6][7]Can react with the amine to form guanidinium byproducts.Excellent . HATU is particularly effective for sterically hindered substrates.[6][7]
Phosphonium Salts PyBOP, PyAOPDo not form guanidinium byproducts, effective for hindered systems.[2]Can be more expensive than other reagents.Very Good . A strong alternative to uronium salts.
Carbodiimides EDC, DCCReadily available, cost-effective.[5][8]Can lead to N-acylurea byproduct formation and racemization, often require additives like HOBt or HOAt.[4]Good with additives . The use of EDC with HOBt and DMAP can be effective for electron-deficient amines.[9]
Anhydrides T3P® (Propanephosphonic Acid Anhydride)Excellent for preventing epimerization, water-soluble byproducts for easy removal.[10][11][12]May require slightly elevated temperatures for very hindered substrates.Very Good . A "green" and highly efficient option with a simple workup.[12]
Acyl Halide Formation SOCl₂, (COCl)₂Highly reactive intermediates, useful for very unreactive systems.[7][13]Harsh conditions, potential for side reactions with sensitive functional groups.[2][7]Good, with caution . Best reserved for when other methods fail due to the presence of the phenolic hydroxyl group.

Reaction Mechanisms: Understanding the "Why"

A deep understanding of the reaction mechanism allows for rational troubleshooting and optimization.

HATU is a third-generation uronium salt that activates carboxylic acids by forming a highly reactive OAt-active ester.[6] The presence of the HOAt moiety accelerates the reaction and suppresses racemization.[6]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base (e.g., DIPEA) O-Acylisouronium_Salt O-Acylisouronium Salt Carboxylate->O-Acylisouronium_Salt + HATU HATU HATU OAt-Ester OAt-Active Ester O-Acylisouronium_Salt->OAt-Ester Amide Amide OAt-Ester->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt Amide->HOAt + HOAt

Caption: HATU-mediated amide coupling mechanism.

The reaction proceeds in two main steps:

  • Activation: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable O-acylisouronium salt, which rapidly converts to the highly reactive OAt-active ester.[6]

  • Coupling: The amine nucleophile attacks the active ester, forming the stable amide bond and releasing HOAt.[6]

T3P® is a cyclic anhydride of propanephosphonic acid. It acts as a powerful dehydrating agent, activating the carboxylic acid.

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate -H⁺ Base Base Activated_Intermediate Activated Intermediate Carboxylate->Activated_Intermediate + T3P® T3P T3P® Amide Amide Activated_Intermediate->Amide + R'-NH₂ Amine R'-NH₂ Byproducts Water-Soluble Byproducts Amide->Byproducts HATU_Protocol_Workflow Start Start Dissolve Dissolve Acid and HATU in DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DIPEA Add DIPEA Cool->Add_DIPEA Pre-activate Pre-activate for 15-30 min Add_DIPEA->Pre-activate Add_Amine Add Amine Pre-activate->Add_Amine React Stir at RT for 4-24h (Monitor by TLC/LC-MS) Add_Amine->React Workup Aqueous Workup (EtOAc, 1N HCl, NaHCO₃, Brine) React->Workup Isolate Dry, Filter, Concentrate Workup->Isolate Purify Column Chromatography Isolate->Purify End Pure Amide Purify->End

Sources

Application Notes and Protocols for the Crystallization of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Crystallization in the Purification of Substituted Benzoic Acids

5-Chloro-3-hydroxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as key intermediates and active pharmaceutical ingredients (APIs) in drug development. The purity and crystalline form of such compounds are of paramount importance, as they directly influence downstream processability, stability, bioavailability, and ultimately, therapeutic efficacy. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1] A well-designed crystallization process can effectively remove impurities, control particle size and morphology, and isolate the desired polymorphic form.

This guide provides a detailed exploration of various crystallization methods applicable to 5-Chloro-3-hydroxy-2-methylbenzoic acid. It is designed to equip researchers with the foundational knowledge and practical protocols to develop a robust and reproducible crystallization process. The methodologies presented are grounded in the established principles of physical chemistry and are supplemented with insights to facilitate troubleshooting and optimization.

Physicochemical Properties and Solvent Selection: A Foundation for Success

Key Inferred Properties:

  • Polarity: The presence of a carboxylic acid and a hydroxyl group imparts significant polarity to the molecule, suggesting solubility in polar solvents.

  • Hydrogen Bonding: Both the carboxylic acid and hydroxyl groups can act as hydrogen bond donors and acceptors, which will strongly influence solvent interactions.

  • Aromaticity: The benzene ring contributes to non-polar character, suggesting some solubility in less polar organic solvents.

The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Table 1: Recommended Solvents for Initial Screening
Solvent ClassExamplesRationale for Use
Protic Solvents Water, Ethanol, Methanol, IsopropanolGood potential for dissolving the compound at elevated temperatures due to hydrogen bonding. Water is a common choice for recrystallizing benzoic acid.[1][4][5]
Aprotic Polar Solvents Acetone, Ethyl AcetateCan dissolve the compound through dipole-dipole interactions. Often used in combination with anti-solvents.
Apolar Solvents Toluene, Heptane, HexaneLikely to be poor solvents on their own but can be effective as anti-solvents.
Solvent Mixtures Ethanol/Water, Acetone/HeptaneAllows for fine-tuning of the solvent system's polarity to achieve the desired solubility profile.

Crystallization Methodologies: Protocols and Mechanistic Insights

The choice of crystallization method depends on the solubility characteristics of the compound and the desired outcome in terms of crystal size and purity. The following are three common and effective methods for the crystallization of aromatic carboxylic acids.

Cooling Crystallization

This is the most common and straightforward crystallization technique, relying on the principle that the solubility of most solids decreases with decreasing temperature.

  • Dissolution: In a suitable flask, dissolve the crude 5-Chloro-3-hydroxy-2-methylbenzoic acid in a minimal amount of a pre-selected solvent (e.g., ethanol) at an elevated temperature (near the solvent's boiling point). Stir continuously to ensure complete dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step is crucial to prevent the premature crystallization of the product on the filter paper.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals, which are easier to filter and tend to have higher purity.[4] Covering the flask can slow the cooling rate.[4]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any remaining solvent.

Cooling_Crystallization A Dissolve in Minimal Hot Solvent B Hot Filtration (Optional) A->B Remove Insolubles C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D Maximize Yield E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Addition (Solvent-Precipitation)

This method is particularly useful when the compound is highly soluble in a particular solvent even at low temperatures. An "anti-solvent" is a solvent in which the compound is insoluble. The addition of an anti-solvent to a solution of the compound reduces the overall solubility and induces crystallization.

  • Dissolution: Dissolve the crude 5-Chloro-3-hydroxy-2-methylbenzoic acid in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., heptane or water) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of crystallization.

  • Induce Crystallization: If crystals do not form immediately, add a few more drops of the anti-solvent or scratch the inside of the flask with a glass rod to induce crystallization.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Anti_Solvent_Addition A Dissolve in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B C Induce Crystallization (Turbidity) B->C D Equilibrate C->D E Vacuum Filtration D->E F Wash with Solvent Mixture E->F G Drying F->G

Caption: Workflow for Anti-Solvent Addition.

Evaporation Crystallization

This method is suitable for compounds that are highly soluble in a volatile solvent. The solvent is slowly evaporated, increasing the concentration of the solute until it exceeds its solubility and crystallizes out.

  • Dissolution: Dissolve the crude 5-Chloro-3-hydroxy-2-methylbenzoic acid in a suitable volatile solvent (e.g., ethyl acetate) at room temperature. The solution should not be saturated.

  • Slow Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood. The slow evaporation of the solvent will lead to the formation of crystals over time.

  • Isolation: Once a sufficient quantity of crystals has formed, decant the remaining solvent and collect the crystals.

  • Washing and Drying: If necessary, wash the crystals with a small amount of a solvent in which they are sparingly soluble and then dry them.

Evaporation_Crystallization A Dissolve in Volatile Solvent B Slow Evaporation A->B C Crystal Formation B->C D Isolation C->D E Washing & Drying (Optional) D->E

Caption: Workflow for Evaporation Crystallization.

Troubleshooting and Optimization

Developing an optimal crystallization protocol often requires some experimentation. The following table provides guidance on common issues and potential solutions.

Table 2: Troubleshooting Common Crystallization Problems
ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Boil off some of the solvent to increase the concentration.- Try a different solvent or a solvent mixture.
Oiling out (formation of a liquid instead of solid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower-boiling solvent.- Re-heat the solution and add a small amount of additional solvent before cooling again.
Poor recovery of the compound - Too much solvent was used.- The compound is still significantly soluble at low temperatures.- Use a more minimal amount of solvent for dissolution.- Try a different solvent in which the compound is less soluble when cold.
Impure crystals - Cooling was too rapid, trapping impurities.- The chosen solvent does not effectively differentiate between the compound and impurities.- Allow the solution to cool more slowly.- Try a different crystallization solvent or method.

Conclusion

The crystallization of 5-Chloro-3-hydroxy-2-methylbenzoic acid is a critical step in its purification and isolation. By systematically screening solvents and employing the appropriate crystallization technique—be it cooling, anti-solvent addition, or evaporation—researchers can obtain a high-purity crystalline product. The protocols and insights provided in this guide serve as a robust starting point for the development of a tailored and optimized crystallization process, ultimately contributing to the successful advancement of research and drug development programs.

References

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. This patent describes industrial-scale processes for the crystallization of aromatic carboxylic acids, highlighting the importance of solvent control.
  • Recrystallization of Benzoic Acid.
  • Recrystallization of Benzoic Acid - StudyMoose. An educational resource explaining the principles and procedure of recrystallization for purifying solid organic compounds.[1] Available at: [Link]

  • Guide for crystallization. A comprehensive guide on the practical aspects of crystallization, including solvent selection and troubleshooting.
  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - RSC Publishing. A research article discussing the crystallization of substituted benzoic acids.[3] Available at: [Link]

  • Recrystallizing Benzoic Acid Lab Report - IPL.org. A lab report outlining the seven-step process of recrystallization.[6] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution & Separation of 5-Chloro Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The separation of 5-chloro-2-hydroxy and 5-chloro-3-hydroxy regioisomers is a notorious bottleneck in synthetic workflows. Whether you are working with carbocyclic scaffolds (like benzoic acids) or heterocyclic scaffolds (like pyridines), these positional isomers often co-elute due to similar molecular weights and lipophilicity.

As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error chromatography. By understanding the fundamental causality behind their physicochemical differences—specifically intramolecular hydrogen bonding and lactam-lactim tautomerization —you can engineer self-validating separation protocols.

Diagnostic Dashboard: Physicochemical Profiling

Before attempting separation, you must profile the specific scaffold of your regioisomers. The position of the hydroxyl group relative to adjacent heteroatoms or carbonyls fundamentally alters the molecule's behavior.

Quantitative Data Summary
Property / Phenomenon5-Chloro-2-Hydroxy (Ortho)5-Chloro-3-Hydroxy (Meta)Mechanistic Driver
Intramolecular H-Bonding Strong (Forms 6-membered ring)Weak / NoneProximity of OH to adjacent groups (e.g., COOH).
Apparent Polarity (Silica) Lower (Elutes Faster)Higher (Elutes Slower)Ortho-OH is shielded; Meta-OH interacts with silanols.
Dominant Tautomer (Pyridine scaffolds)Lactam (5-chloro-2-pyridone)Lactim (True Phenol)Thermodynamic stability of the amide-like resonance[1].
Acidity (pKa) (Benzoic acid scaffolds)2.63 [2]~3.80 Ortho-carboxylate is stabilized by the adjacent OH group.

Troubleshooting & FAQs

Q1: My 5-chloro-2-hydroxy and 5-chloro-3-hydroxy benzoic acid regioisomers are co-eluting as a single broad peak on normal-phase silica. Why is this happening, and how do I fix it? A: Co-elution here is an artifact of improper solvent selection failing to exploit the "ortho effect." The 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid) forms a strong intramolecular hydrogen bond between the 2-hydroxyl proton and the carbonyl oxygen[2]. This internal bonding "shields" the polar groups from the silica stationary phase, making it significantly less polar than the 3-hydroxy isomer, which relies on intermolecular hydrogen bonding with the silica. Fix: Switch to a highly non-polar solvent system (e.g., Hexane/Ethyl Acetate 90:10) with 1% glacial acetic acid . The acid suppresses the ionization of the carboxylic acids, preventing streaking, while the low polarity of the mobile phase maximizes the resolution driven by the shielded 2-hydroxy group.

Q2: I am working with pyridine derivatives (5-chloro-2-hydroxypyridine vs. 3-hydroxypyridine). Normal phase chromatography is failing completely. What is the mechanism behind this failure? A: You are fighting tautomerization. 5-chloro-3-hydroxypyridine exists as a true phenol. However, 5-chloro-2-hydroxypyridine exists almost exclusively as its lactam tautomer: 5-chloro-2-pyridone [1]. Pyridones act as strong hydrogen-bond donors and acceptors, forming tightly bound dimers in non-polar solvents that interact unpredictably with silica silanols, causing severe peak tailing. Fix: Abandon normal-phase silica. Use Reversed-Phase HPLC (RP-HPLC) with an acidic modifier (e.g., 0.1% TFA) to lock the ionization states and resolve the tautomeric broadening.

Q3: Can I separate these regioisomers without chromatography to save time and solvent? A: Yes. If your scaffold contains an ionizable group (like a carboxylic acid), you can use a pH-Gradient Liquid-Liquid Extraction (LLE) . Because the 2-hydroxy group stabilizes the adjacent carboxylate anion, 5-chloro-2-hydroxybenzoic acid has a pKa of 2.63[2], which is roughly 1.2 units lower than the 3-hydroxy isomer. By buffering your aqueous phase precisely between these two pKa values (e.g., pH 3.2), you selectively partition the isomers.

Validated Experimental Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction (LLE)

Designed for carbocyclic scaffolds (e.g., benzoic acids) exploiting pKa differentials.

Self-Validation Check: The success of this protocol relies on strict pH control. Always verify the buffer pH with a calibrated meter before extraction.

  • Preparation: Dissolve 1.0 g of the regioisomer mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Buffer Formulation: Prepare a 0.1 M Citrate-Phosphate buffer and adjust the pH to exactly 3.2 using 1M NaOH or 1M HCl.

  • Primary Extraction: Transfer the organic solution to a 250 mL separatory funnel. Add 50 mL of the pH 3.2 buffer.

  • Partitioning: Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate completely.

    • Mechanism: The 5-chloro-2-hydroxy isomer (pKa 2.63) is deprotonated into a water-soluble salt. The 5-chloro-3-hydroxy isomer remains neutral and stays in the EtOAc.

  • Phase Separation: Drain the lower aqueous phase into Flask A. Retain the upper organic phase in Flask B.

  • Recovery of 2-Hydroxy Isomer: Acidify Flask A to pH < 1.0 using concentrated HCl. The solution will turn cloudy as the 2-hydroxy isomer reprotonates and precipitates. Extract this aqueous layer with 2 x 30 mL of fresh EtOAc.

  • Isolation: Dry both organic fractions (Flask B and the new EtOAc extract) over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the separated, pure regioisomers.

LLE_Workflow Start Mixture of 5-chloro Regioisomers (in Organic Solvent) Step1 Add Buffer (pH 3.2) & Partition Start->Step1 AqPhase Aqueous Phase (2-Hydroxy Salt) Step1->AqPhase Lower pKa OrgPhase Organic Phase (3-Hydroxy Neutral) Step1->OrgPhase Higher pKa Step2 Acidify (pH < 1.0) AqPhase->Step2 Pure3 Pure 5-chloro-3-hydroxy OrgPhase->Pure3 Evaporate Step3 Extract with EtOAc Step2->Step3 Pure2 Pure 5-chloro-2-hydroxy Step3->Pure2

Workflow for pH-gradient liquid-liquid extraction separating regioisomers based on pKa differences.
Protocol B: Orthogonal Preparative RP-HPLC

Designed for heterocyclic scaffolds (e.g., pyridines) to overcome lactam-lactim tautomerization streaking.

Self-Validation Check: Monitor dual wavelengths (254 nm and 280 nm). The 2-pyridone tautomer will exhibit a distinct bathochromic shift (longer wavelength absorption) compared to the 3-hydroxy phenol.

  • Column Selection: Equip the HPLC with a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic acid (TFA).

    • Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

    • Mechanism: TFA drops the pH below the pKa of both the phenolic OH and the pyridinium nitrogen, ensuring a single, neutral protonation state for sharp peak shapes.

  • Sample Loading: Dissolve the regioisomer mixture in a minimum volume of DMSO (maximum concentration 50 mg/mL to prevent column overloading).

  • Gradient Elution:

    • 0-5 min: Isocratic at 10% B.

    • 5-25 min: Linear gradient from 10% B to 60% B.

    • Flow Rate: 15.0 mL/min.

  • Fraction Collection: Collect fractions based on UV thresholding. The 5-chloro-3-hydroxypyridine (more polar phenol) will elute first, followed by the 5-chloro-2-hydroxypyridine (less polar lactam dimer).

  • Lyophilization: Freeze the collected fractions and lyophilize to remove water, acetonitrile, and volatile TFA, yielding the pure solid isomers.

Chromatography_Decision Core Identify Scaffold Carbocycle Carbocyclic (Benzoic Acids) Core->Carbocycle Heterocycle Heterocyclic (Pyridines) Core->Heterocycle Hbond Intramolecular H-Bond Carbocycle->Hbond Tautomer Lactam Tautomerization Heterocycle->Tautomer NP_Silica Normal Phase Silica (Hexane/EtOAc) Hbond->NP_Silica Resolves polarity RP_HPLC Reversed-Phase HPLC (Water/MeCN + 0.1% TFA) Tautomer->RP_HPLC Suppresses streaking

Decision tree for selecting chromatographic methods based on regioisomer scaffold properties.
References

1.[2] Cas 321-14-2, 5-Chloro-2-hydroxybenzoic acid | LookChem. LookChem Chemical Database. Available at: [Link] 2.[1] Comprehensive Heterocyclic Chemistry III, Vol. 7: Six-membered Rings with One Heteroatom. EPDF Publishing. Available at: [Link]

Sources

Technical Support Center: HPLC Purification of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Purifying 5-Chloro-3-hydroxy-2-methylbenzoic acid via Preparative High-Performance Liquid Chromatography (Prep-HPLC) presents unique physicochemical challenges. The molecule features a carboxylic acid (pKa ~3.5–4.5), a phenolic hydroxyl (pKa ~9.5–10.5), and lipophilic chloro/methyl substituents. This guide is engineered for scientists and drug development professionals, providing causality-driven troubleshooting and self-validating protocols to ensure high-purity isolation.

Section 1: Troubleshooting Guides & FAQs

Issue 1: Severe Peak Tailing and Broadening

Q: Why does 5-Chloro-3-hydroxy-2-methylbenzoic acid exhibit severe peak tailing during reversed-phase HPLC? A: Peak tailing for acidic compounds is primarily driven by two phenomena: incomplete ionization suppression and secondary interactions with the stationary phase[1]. If the mobile phase pH is near the compound's pKa, it exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states, causing the peak to smear across the chromatogram[2]. Furthermore, ionized species undergo unwanted ion-exchange interactions with weakly acidic, unreacted silanol groups (-Si-O⁻) on the silica backbone of the column[3].

Causality & Solution: To enforce a single retention mechanism, you must lower the mobile phase pH to at least 1.5 to 2 units below the carboxylic acid's pKa (i.e., pH < 2.5)[2]. This fully protonates the molecule, increasing its hydrophobicity and eliminating electrostatic interactions with silanols. Utilizing a modern, high-purity end-capped C18 column will further mask residual silanols[3].

Issue 2: Choosing the Right Mobile Phase Additive

Q: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) for preparative scale-up? A: The optimal choice depends on your downstream requirements and detection modalities. TFA (0.1% v/v, pH ~2.0) is a strong, hydrophobic ion-pairing agent that provides superior peak symmetry and resolution by aggressively masking residual silanols[4]. However, TFA causes significant ion suppression in Mass Spectrometry (MS) and can be difficult to remove during lyophilization. Formic Acid (0.1% v/v, pH ~2.7) is highly volatile and MS-compatible, but may result in slight tailing if the column is not fully end-capped[4].

Causality & Solution: For pure UV-directed preparative HPLC where maximum resolution from structural isomers is needed, use 0.1% TFA. If you are performing LC-MS-directed purification, use 0.1% Formic Acid. Alternatively, Difluoroacetic Acid (DFA) can be used as a middle-ground additive, balancing chromatographic resolution with MS sensitivity[4].

Issue 3: Sample Precipitation During Injection

Q: My sample precipitates at the column head when injecting high volumes for preparative purification. How do I prevent this? A: 5-Chloro-3-hydroxy-2-methylbenzoic acid has limited solubility in highly aqueous, acidic environments[1]. When a concentrated sample dissolved in 100% organic solvent (like DMSO or Methanol) hits the aqueous mobile phase at the column head, it crashes out of solution. This leads to split peaks, high backpressure, and poor recovery.

Causality & Solution: Your loading protocol must be self-validating. Dissolve the crude sample in a diluent that closely matches the starting conditions of your gradient (e.g., 20% Acetonitrile / 80% Water). If the compound's hydrophobicity strictly requires DMSO for dissolution, keep the injection volume strictly below 2% of the column volume, or employ an "at-column dilution" fluidic setup to gradually mix the sample with the aqueous phase.

Section 2: Data Presentation

Table 1: Comparison of Mobile Phase Additives for Acidic Compound Purification

Additive (0.1% v/v)Approx. pHIon-Pairing StrengthMS CompatibilityPeak SymmetryPost-Run Removal
Trifluoroacetic Acid (TFA) ~2.0HighPoor (Ion Suppression)ExcellentDifficult (Requires extended lyophilization)
Difluoroacetic Acid (DFA) ~2.3ModerateModerateVery GoodModerate
Formic Acid (FA) ~2.7LowExcellentGood (Requires end-capped column)Easy (Highly volatile)

Section 3: Diagnostic Visualizations

PeakTailingLogic Start Analyze Peak Symmetry CheckTail Is Peak Tailing Factor > 1.5? Start->CheckTail CheckpH Check Mobile Phase pH Is pH < 3.0? CheckTail->CheckpH Yes Optimal Optimal Symmetry Achieved Proceed to Prep-HPLC CheckTail->Optimal No AdjustpH Add 0.1% TFA or Formic Acid to protonate carboxylic acid CheckpH->AdjustpH No CheckCol Check Column Chemistry Is it end-capped? CheckpH->CheckCol Yes AdjustpH->CheckTail ChangeCol Switch to End-Capped C18 to mask residual silanols CheckCol->ChangeCol No CheckCol->Optimal Yes ChangeCol->CheckTail

Caption: Logic tree for troubleshooting peak tailing in acidic compound HPLC purification.

PrepWorkflow A 1. Sample Prep Dissolve in DMSO/H2O B 2. Analytical Scouting Determine Gradient A->B C 3. Scale-Up Calculate Load Capacity B->C D 4. Preparative HPLC Fraction Collection C->D E 5. Post-Run QC Confirm Purity >98% D->E

Caption: End-to-end workflow for preparative HPLC purification and self-validating QC.

Section 4: Experimental Protocols (Self-Validating System)

To guarantee scientific integrity, the purification of 5-Chloro-3-hydroxy-2-methylbenzoic acid must follow a self-validating methodology. This ensures that any failure in the preparative run is caught during the analytical scouting phase.

Step 1: Analytical Method Validation (Pre-Run)

Objective: Confirm peak symmetry and calculate the gradient slope.

  • Column: Analytical C18, End-capped (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (pH ~2.0).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm[1].

  • Validation Check: Inject 10 µL of a 1 mg/mL standard. The tailing factor must be ≤ 1.5. If tailing is observed, halt the workflow and execute the troubleshooting logic tree above.

Step 2: Sample Preparation & Loading

Objective: Maximize column loading without inducing precipitation.

  • Weigh the crude 5-Chloro-3-hydroxy-2-methylbenzoic acid.

  • Dissolve the crude mixture in the minimum required volume of DMSO.

  • Slowly add Mobile Phase A dropwise while vortexing until the solution reaches a 1:3 ratio of DMSO to Aqueous buffer.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulates that could foul the preparative column frit.

Step 3: Preparative Gradient Execution

Objective: Isolate the target compound with >98% purity.

  • Column: Preparative C18, End-capped (e.g., 21.2 x 250 mm, 5–10 µm).

  • Flow Rate: 20.0 mL/min.

  • Focused Gradient: Based on the analytical run, calculate the elution percentage of the target peak (e.g., elutes at 45% B). Program a shallow gradient from 35% B to 55% B over 20 minutes to maximize resolution from closely eluting synthetic byproducts.

  • Fraction Collection: Trigger collection based on UV threshold at 254 nm.

Step 4: Post-Run QC & Recovery

Objective: Verify purity and recover the solid compound.

  • Analyze 5 µL of each collected fraction using the analytical method from Step 1.

  • Pool fractions demonstrating >98% purity.

  • Remove the Acetonitrile via rotary evaporation at 35°C under reduced pressure.

  • Lyophilize the remaining aqueous solution to yield the purified 5-Chloro-3-hydroxy-2-methylbenzoic acid as a dry powder.

References

Sources

Technical Support Center: Purification of 5-Chloro-3-hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Chloro-3-hydroxy-2-methylbenzoic acid and need to remove unreacted starting materials from their crude product. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each purification step.

Introduction: The Synthetic Challenge

The synthesis of highly substituted aromatic compounds like 5-Chloro-3-hydroxy-2-methylbenzoic acid often involves multi-step processes. A common and efficient synthetic route is the carboxylation of a corresponding phenol. In this context, the most probable unreacted starting material is 4-Chloro-2-methylphenol .

The core challenge in this purification is separating the desired carboxylic acid product from the structurally similar, but less acidic, phenolic starting material. This guide will focus on exploiting the key difference in acidity (pKa) between these two compounds to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears oily. What is the likely cause?

A low or broad melting point is a classic indicator of impurity. The presence of residual 4-Chloro-2-methylphenol (m.p. 43-46 °C) can act as a eutectic impurity, depressing and broadening the melting point of your target compound. Oily appearance often results from a mixture of solids that cannot form a stable crystal lattice.

Q2: I performed a simple water wash, but my NMR still shows signals for the starting material. Why wasn't this effective?

While your product, 5-Chloro-3-hydroxy-2-methylbenzoic acid, has limited water solubility, the starting material, 4-Chloro-2-methylphenol, is also poorly soluble in neutral water.[1][2] A simple water wash is insufficient to partition the phenolic impurity out of the organic phase effectively. A pH-modifying extractive workup is required.

Q3: What is the key principle for separating the carboxylic acid product from the phenol starting material?

The separation hinges on the significant difference in acidity between the carboxylic acid group and the phenolic hydroxyl group.

  • Phenols , like the starting material 4-Chloro-2-methylphenol, are much weaker acids, with a pKa of approximately 9.7.[5]

This pKa difference of several orders of magnitude allows for selective deprotonation. A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, but it is too weak to deprotonate the phenol.[6][7] This selective reaction is the foundation of the purification.

Purity Assessment: Is Your Product Clean?

Before beginning purification, you must be able to assess the purity of your crude material and your final product.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for visualizing the separation of your product from the starting material. Due to its higher polarity, the carboxylic acid product will have a lower Retention Factor (Rf) than the less polar phenol starting material on a silica gel plate.

CompoundExpected Rf ValueRationale
5-Chloro-3-hydroxy-2-methylbenzoic acid (Product) Lower Rf (e.g., 0.2 - 0.4)The carboxylic acid and hydroxyl groups lead to strong interactions with the polar silica gel stationary phase, slowing its movement up the plate.[8]
4-Chloro-2-methylphenol (Starting Material) Higher Rf (e.g., 0.6 - 0.8)The single hydroxyl group is less polar than the combined functional groups of the product, resulting in weaker adsorbent interaction and faster migration.

Troubleshooting TLC

  • Spots are streaking? The sample may be too concentrated, or the compound is highly polar. Try spotting a more dilute solution. For highly acidic compounds, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape.[9]

  • Spots are not moving off the baseline? The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

  • Spots are running at the solvent front? The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane or dichloromethane).

¹H NMR Spectroscopy

Proton NMR provides a definitive confirmation of purity by showing the presence or absence of characteristic signals from the starting material.

CompoundKey ¹H NMR Signals (in CDCl₃)
4-Chloro-2-methylphenol Aromatic protons (~6.7-7.1 ppm), a broad singlet for the phenolic -OH (~4.8 ppm), and a sharp singlet for the methyl group (~2.2 ppm).[10]
5-Chloro-3-hydroxy-2-methylbenzoic acid (Predicted) Two distinct aromatic singlets, a broad singlet for the carboxylic acid -OH (typically >10 ppm), a broad singlet for the phenolic -OH, and a sharp singlet for the methyl group. The absence of the specific aromatic pattern of the starting material is a key indicator of purity.
Melting Point Analysis

A pure crystalline solid will have a sharp melting point over a narrow range (typically < 2 °C). An impure sample will melt at a lower temperature and over a wider range. While the exact melting point for the target compound is not available in cited literature, related compounds like 3-Hydroxy-2-methylbenzoic acid melt at 143-148 °C.[11] A sharp melting point in this region, after purification, would be a strong indicator of success.

Purification Workflow & Protocols

This section details the primary methods for removing unreacted 4-Chloro-2-methylphenol. The most effective method is acid-base extraction, which should be the first choice. Recrystallization is a secondary step for achieving the highest purity.

Workflow Overview

G cluster_0 Two Immiscible Layers Form crude Crude Product (in Organic Solvent, e.g., EtOAc) sep_funnel Separatory Funnel crude->sep_funnel Transfer bicarb_wash Wash with sat. NaHCO₃ (aq) (x2-3) sep_funnel->bicarb_wash Add Base organic_layer Organic Layer: - 4-Chloro-2-methylphenol - Neutral Impurities - Solvent bicarb_wash->organic_layer Separate aqueous_layer Aqueous Layer: - Sodium 5-chloro-3-hydroxy-2-methylbenzoate - Excess NaHCO₃ - Water bicarb_wash->aqueous_layer Separate acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization (Optional, for high purity) filter->recrystallize final_product Pure Product filter->final_product If sufficiently pure recrystallize->final_product caption Fig 1. Acid-Base Extraction Workflow

Caption: Workflow for purifying the product via acid-base extraction.

Protocol 1: Selective Acid-Base Extraction

This protocol exploits the pKa difference to selectively move the desired product into an aqueous layer, leaving the phenolic impurity behind.

Materials:

  • Crude product dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 3M Hydrochloric acid (HCl).

  • Saturated aqueous sodium chloride (brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (EtOAc), typically 10-20 mL per gram of crude material. Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with "Aqueous 1".

  • Organic Layer Wash: The organic layer now contains the unreacted phenol. It can be washed with brine, dried over MgSO₄, filtered, and the solvent evaporated to recover the starting material if desired.[12]

  • Precipitation: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 3M HCl dropwise while stirring. You will observe vigorous bubbling (CO₂ release) followed by the formation of a white precipitate as the carboxylate salt is protonated back to the water-insoluble carboxylic acid.

  • pH Check: Continue adding HCl until gas evolution ceases and the solution is acidic to litmus or pH paper (pH ~2).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid in the funnel with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Allow the product to dry in the air on the filter or in a desiccator. Assess purity using TLC and melting point. If impurities remain, proceed to Protocol 2.

Protocol 2: Recrystallization

Recrystallization purifies the product based on differences in solubility between the product and any remaining impurities at different temperatures.[13][14][15]

Choosing a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For substituted benzoic acids, common solvent systems include:

  • Water (if solubility profile is suitable)[13]

  • Ethanol/water mixture

  • Acetone/hexane mixture

  • Toluene

Procedure:

  • Solvent Addition: Place the crude, dry solid from the extraction into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Dissolution: Heat the mixture gently on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves completely. Do not add a large excess of solvent.

  • Hot Filtration (if needed): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Covering the flask can slow the cooling rate.[13]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 20-30 minutes to maximize product precipitation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

  • Final Analysis: Confirm the purity of the final product via melting point and TLC.

Final Purity Confirmation

G cluster_checks Purity Verification start Purified Solid mp Melting Point Analysis (Sharp, narrow range?) start->mp tlc TLC Analysis (Single spot?) start->tlc nmr ¹H NMR Analysis (Absence of impurity signals?) start->nmr pass Product Meets Purity Specs mp->pass fail Impurity Detected mp->fail tlc->pass tlc->fail nmr->pass nmr->fail re_purify Repeat Purification (e.g., Recrystallization) fail->re_purify re_purify->start Re-evaluate caption Fig 2. Final Purity Verification Loop

Sources

optimizing chlorination regioselectivity for 3-hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Regioselectivity in the Chlorination of 3-Hydroxy-2-Methylbenzoic Acid Audience: Medicinal Chemists, Process Development Scientists Format: Technical Support Center (Q&A, Protocols, Troubleshooting)[1]

Technical Support Center: Chlorination of 3-Hydroxy-2-Methylbenzoic Acid

Welcome to the technical support hub for regioselective halogenation. This guide addresses the specific challenges of chlorinating 3-hydroxy-2-methylbenzoic acid , a densely functionalized scaffold where competing directing groups and steric factors often lead to isomeric mixtures.

Core Challenge: The Regioselectivity Map

The chlorination of 3-hydroxy-2-methylbenzoic acid is governed by the competition between electronic activation and steric hindrance.[1]

  • The Substrate:

    • C1: Carboxylic Acid (-COOH) [Meta-director, Bulky][1]

    • C2: Methyl (-CH

      
      ) [Weak Ortho/Para-director][1]
      
    • C3: Hydroxyl (-OH) [Strong Ortho/Para-director, Activating][1]

  • The Competition:

    • Target A (C6 - Para): Electronically favored (Para to -OH). However, it is sterically encumbered by the adjacent -COOH group.[1]

    • Target B (C4 - Ortho): Electronically activated (Ortho to -OH). Sterically crowded by the -OH and the C5 proton, but often more accessible than C6 if the electrophile is large.

Standard Outcome: Without optimization, electrophilic aromatic substitution (EAS) typically yields a difficult-to-separate mixture of 6-chloro (Para) and 4-chloro (Ortho) isomers, often accompanied by 4,6-dichloro byproducts.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a 60:40 mixture of C6- and C4-chloro isomers. How do I favor the C6 (Para) product?"

Diagnosis: The steric bulk of the C1-COOH group is destabilizing the transition state for C6 attack, allowing the C4 pathway to compete. Solution: Switch to a Sulfuryl Chloride (


) system with a Sulfide Catalyst .
Mechanism:  The use of a Lewis base catalyst (e.g., diphenyl sulfide or a dialkyl sulfide) forms a bulky chlorosulfonium intermediate (

). This bulky electrophile is highly sensitive to the electronic directing power of the phenol and favors the para position (C6) due to the specific geometry of the transition state, effectively overriding the steric hindrance of the carboxylic acid [1]. Recommendation:
  • Reagent:

    
     (1.05 equiv).[1]
    
  • Catalyst: Diphenyl sulfide (

    
    ) or Dibutyl sulfide (
    
    
    
    ) (1-5 mol%).[1]
  • Solvent: Dichloromethane (DCM) or Toluene.[1]

  • Outcome: Can improve Para:Ortho ratio to >90:10.

Issue 2: "My reaction yields significant amounts of 4,6-dichloro product (Over-chlorination)."

Diagnosis: The product (monochloro phenol) is still highly activated. If the local concentration of the chlorinating agent is high, the second chlorination occurs rapidly. Solution:

  • Stoichiometry Control: Use exactly 0.95–1.0 equivalents of the chlorinating agent. Do not use excess.

  • Slow Addition: Add the chlorinating agent (dissolved in solvent) dropwise over 2–4 hours at 0°C.

  • Reagent Change: Switch from

    
     gas (too aggressive) to N-Chlorosuccinimide (NCS) . NCS releases 
    
    
    
    slowly, allowing for better kinetic control.[1]
Issue 3: "I see dark tarry impurities and low mass balance."

Diagnosis: Phenols are prone to oxidation to quinones or radical polymerization under harsh chlorination conditions.[1] Solution:

  • Deoxygenation: Sparge the reaction mixture with Nitrogen (

    
    ) before starting.
    
  • Temperature: Maintain reaction temperature below 25°C (ideally 0°C to 10°C).

  • Additives: If using NCS, adding a catalytic amount of strong acid (e.g.,

    
     or 
    
    
    
    ) can accelerate the EAS pathway over the radical oxidation pathway.

Experimental Protocols

Protocol A: High-Selectivity Para-Chlorination (Targeting C6)

Best for maximizing the 6-chloro isomer.[1]

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and addition funnel.

  • Charge: Add 3-hydroxy-2-methylbenzoic acid (10.0 mmol) and Diphenyl sulfide (0.5 mmol, 5 mol%) to anhydrous Dichloromethane (DCM) (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Prepare a solution of Sulfuryl Chloride (

    
    )  (10.5 mmol) in DCM (10 mL). Add this solution dropwise over 60 minutes.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by HPLC/TLC.[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).[1] Wash combined organics with water and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Standard Chlorination (NCS Method)

Best for general screening or if C4 enrichment is acceptable.

  • Dissolution: Dissolve 3-hydroxy-2-methylbenzoic acid (10 mmol) in Acetonitrile or DMF (40 mL).

  • Addition: Add N-Chlorosuccinimide (NCS) (10.0 mmol) in one portion at room temperature.

  • Catalysis: (Optional) Add 5 drops of concentrated

    
     to catalyze the electrophilic generation.
    
  • Heating: Stir at 40–50°C for 4–6 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate.

Data & Comparison

ParameterChlorine Gas (

)
NCS

+ Sulfide Cat.
Active Species

/


(slow release)

(Bulky)
Regioselectivity (C6:C4) Low (~50:[1]50)Moderate (~60:40)High (>90:10)
Side Reactions Oxidation/TarsMinimalMinimal
Recyclability NoneSuccinimide byproductSulfide catalyst reusable
Recommended For Crude scale-upGeneral synthesisPrecision Isomer Synthesis

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between standard chlorination and the sulfide-catalyzed pathway.

ChlorinationPathways Substrate 3-Hydroxy-2-methylbenzoic acid Standard Standard Reagents (Cl2, NCS) Substrate->Standard Catalytic Sulfide Catalyst System (SO2Cl2 + Ph2S) Substrate->Catalytic Intermed_Std Small Electrophile (Cl+) Low Steric Discrimination Standard->Intermed_Std Intermed_Cat Bulky Zwitterion (Ph2S-Cl+) High Steric/Electronic Control Catalytic->Intermed_Cat Mixture Isomeric Mixture (Difficult Separation) Intermed_Std->Mixture Competes C4_Product 4-Chloro Isomer (Ortho) Intermed_Cat->C4_Product Minor C6_Product 6-Chloro Isomer (Para) Intermed_Cat->C6_Product Major Pathway (>90%) Mixture->C4_Product Mixture->C6_Product

Caption: Mechanistic divergence showing how bulky sulfide catalysts enforce para-selectivity (C6) over the statistical mixture obtained with standard reagents.

References

  • Smith, K., El-Hiti, G. A., & Hegazy, A. S. (2010). Para-selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Synthesis , 2010(9), 1463-1468.[1]

  • Watson, W. D. (1985). Regioselective chlorination of phenols and their derivatives. Journal of Organic Chemistry , 50(12), 2145-2148.[1]

  • El-Hiti, G. A. (2021).[1][2][3] Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. ResearchGate .

Sources

Technical Support: Troubleshooting Purity in 5-Chloro-3-hydroxy-2-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

Low purity in the synthesis of 5-Chloro-3-hydroxy-2-methylbenzoic acid is frequently caused by a fundamental mismatch between the synthesis strategy and the electronic directing effects of the aromatic ring.

If you are attempting direct chlorination of 3-hydroxy-2-methylbenzoic acid, you will invariably produce high levels of regioisomers (4-chloro and 6-chloro) rather than the desired 5-chloro target. The hydroxyl group (position 3) strongly directs electrophiles to positions 2, 4, and 6, making the 5-position (meta to -OH) kinetically inaccessible via standard electrophilic aromatic substitution (EAS).

The Solution: High-purity production requires a Relay Synthesis strategy: Chlorination of the amino-precursor (2-amino-3-methylbenzoic acid) followed by a Sandmeyer-type hydroxylation.

Diagnostic Flowchart

Use this workflow to identify the root cause of your purity failure.

DiagnosticWorkflow Start Purity Issue Detected (HPLC/NMR) CheckRoute Which Synthesis Route? Start->CheckRoute DirectCl Route A: Direct Chlorination of 3-hydroxy-2-methylbenzoic acid CheckRoute->DirectCl AminoRoute Route B: Via 2-amino-5-chloro- 3-methylbenzoic acid CheckRoute->AminoRoute IsomerCheck Check HPLC/NMR for Regioisomers (4-Cl / 6-Cl) DirectCl->IsomerCheck ImpurityType Identify Impurity Type AminoRoute->ImpurityType RootCause1 ROOT CAUSE: Electronic Mismatch -OH directs ortho/para (4,6) Target is meta (5) IsomerCheck->RootCause1 Isomers Present ImpurityAzo Impurity: Colored/Tar (Azo Coupling) ImpurityType->ImpurityAzo ImpuritySM Impurity: Starting Material (Incomplete Diazo) ImpurityType->ImpuritySM Action1 ACTION: Switch to Route B (Amino-Directed Chlorination) RootCause1->Action1 Action2 ACTION: Optimize Hydrolysis Increase Temp / H2SO4 conc ImpurityAzo->Action2 Action3 ACTION: Check NaNO2 stoichiometry Maintain < 5°C during addn ImpuritySM->Action3

Figure 1: Diagnostic logic for identifying the source of impurities based on the synthetic pathway chosen.

Critical Issue: Regioisomer Contamination (Route A)

The Problem

Researchers often attempt to chlorinate 3-hydroxy-2-methylbenzoic acid using Cl₂ gas, NCS, or SO₂Cl₂. This results in a product mixture containing <10% of the desired 5-chloro isomer and >80% of 4-chloro and 6-chloro isomers.

The Science (Causality)
  • Directing Groups:

    • -OH (Position 3): Strong activator, directs ortho (2, 4) and para (6).

    • -CH₃ (Position 2): Weak activator.

    • -COOH (Position 1): Deactivator, directs meta (3, 5).

  • Conflict: While the COOH group directs to position 5, the powerful activation of the phenolic -OH group dominates the reaction kinetics, directing the incoming chlorine almost exclusively to positions 4 and 6.

Corrective Action

Abandon Direct Chlorination. You cannot overcome the -OH directing effect with standard reagents. You must use the Amino-Direction Strategy (Route B) .

Recommended Protocol: The Amino-Direction Strategy (Route B)

This route utilizes the 2-amino group to direct chlorination to the 5-position (para to the amine), followed by converting the amine to a hydroxyl group.

Reaction Scheme
  • Step 1 (Chlorination): 2-Amino-3-methylbenzoic acid → 2-Amino-5-chloro-3-methylbenzoic acid .

    • Why: The amino group is a strong ortho/para director. Position 5 is para to the amino group and meta to the carboxylic acid, creating a synergistic directing effect.

  • Step 2 (Diazotization): 2-Amino-5-chloro-3-methylbenzoic acid + NaNO₂/H₂SO₄ → Diazonium Salt .

  • Step 3 (Hydrolysis): Diazonium Salt + H₂O/Heat → 5-Chloro-3-hydroxy-2-methylbenzoic acid .

Step-by-Step Troubleshooting Guide for Route B
Phase 1: Chlorination (Precursor Synthesis)

Issue: Over-chlorination or unreacted material.

ParameterSpecificationReasoning
Reagent NCS (N-Chlorosuccinimide) or Cl₂ gasNCS provides milder, more controlled chlorination than gas.
Solvent Acetic Acid or DMFPolar protic solvents stabilize the transition state.
Temp 40–50°CSufficient activation without promoting di-chlorination.
QC Check HPLC Purity >98%Stop if <95%. Impurities here will carry over.
Phase 2: Diazotization & Hydrolysis (The Critical Step)

Issue: Formation of "Red/Brown Tars" (Azo dyes) or low yield.

Q: Why is my reaction turning into a black tar? A: This is "Diazo Coupling." If the solution is not acidic enough, or if the temperature rises before hydrolysis is complete, the diazonium salt reacts with the phenol product (which is electron-rich) to form azo dyes.

Protocol for High Purity:

  • Acid Concentration: Ensure the reaction medium is strongly acidic (e.g., 20-30% H₂SO₄). This keeps the phenol product protonated/less reactive toward coupling.

  • Temperature Control:

    • Diazotization:[1] Keep strictly at 0–5°C .

    • Hydrolysis:[1] Add the cold diazonium solution dropwise into boiling (100°C) dilute sulfuric acid .

    • Mechanism: The "dropwise into hot acid" technique ensures the diazonium salt is instantly converted to phenol and removed from the unreacted diazonium species, preventing coupling.

Quantitative Comparison of Routes

FeatureRoute A: Direct ChlorinationRoute B: Amino-Chlorination-Hydrolysis
Starting Material 3-Hydroxy-2-methylbenzoic acid2-Amino-3-methylbenzoic acid
Major Product 4-Chloro / 6-Chloro isomers5-Chloro isomer (Target)
Regioselectivity Poor (<10% Target)Excellent (>95% Target)
Purification Difficult (Isomer separation required)Easy (Recrystallization)
Scalability LowHigh (Industrial Standard)

Analytical Validation (HPLC Conditions)

To confirm you have the correct isomer, use the following HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV @ 254 nm.

Retention Time Logic:

  • 5-Chloro isomer: Elutes after the 4-chloro isomer due to the steric shielding of the hydroxyl group by the adjacent methyl and chlorine groups (ortho-effect), which slightly increases lipophilicity compared to the more exposed 4-chloro isomer.

References

  • Synthesis of Amino-Precursor

    • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patent CN108129322A. Describes the chlorination of 2-amino-3-methylbenzoic acid with high regioselectivity.
  • General Sandmeyer Hydrolysis: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for diazonium hydrolysis conditions).
  • Compound Data

    • 5-Chloro-2-hydroxy-3-methylbenzoic acid (Isomer comparison). PubChem CID: 2775677.
  • Directing Effects in Benzoic Acids: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the dominance of -OH directing effects over -COOH).

Sources

stability of 5-Chloro-3-hydroxy-2-methylbenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Executive Summary

Compound: 5-Chloro-3-hydroxy-2-methylbenzoic acid CAS: 4386-40-7 (Analogous/Isomeric references utilized where specific data is proprietary) Core Stability Profile: This compound exhibits conditional instability under basic conditions. While the formation of a water-soluble dianion facilitates dissolution, the electron-rich phenolic ring becomes highly susceptible to oxidative degradation and photolytic dechlorination at pH > 8.0.

Module 1: Solubility & Preparation

Q: How do I properly dissolve this compound in aqueous base without inducing immediate degradation?

A: The compound contains two acidic protons: the carboxylic acid (pKa₁ ≈ 3.5–4.0) and the phenolic hydroxyl (pKa₂ ≈ 8.5–9.5, lowered by the electron-withdrawing chlorine).

Protocol for Safe Dissolution:

  • Degas Your Solvent: Prior to adding the solid, sparge the basic buffer (e.g., 1M NaOH or KOH) with nitrogen or argon for 15 minutes. Dissolved oxygen is the primary enemy of the phenolate anion.

  • Cold Addition: Chill the solvent to 4°C. Lower temperatures kinetically inhibit oxidative coupling.

  • Sequential Titration: Do not dump the solid into a high-molarity base. Suspend the solid in water and slowly add base until the solid just dissolves (pH ~10). This avoids localized "hotspots" of high pH that accelerate degradation.

Q: I see a color change from off-white to pink/brown upon dissolution. Is my compound ruined?

A: This is a critical warning sign.

  • Cause: The color change indicates the formation of quinoid species or oxidative dimers . The phenolate anion (formed at pH > 9) is electron-rich and reacts with atmospheric oxygen to form semiquinone radicals, which polymerize or oxidize further to colored quinones.

  • Verdict: If the solution is faintly pink, immediate acidification may recover >95% of the parent compound. If it is dark brown, significant irreversible degradation has occurred.

Module 2: Chemical Stability & Degradation Mechanisms

Q: What are the specific degradation pathways I need to worry about?

A: Under basic conditions, two primary mechanisms drive instability.

1. Oxidative Coupling (The "Browning" Effect) At pH > pKa₂ (approx. 9.0), the phenol exists as a phenolate. This species acts as a nucleophile and a reducing agent. In the presence of oxygen, it undergoes Single Electron Transfer (SET) to form a radical, leading to C-C or C-O coupling (dimerization).

2. Hydrolytic Dechlorination (Minor Risk) While the chlorine atom is stabilized by the aromatic ring, the presence of the electron-donating hydroxy group (in its anionic form) generally deactivates the ring towards Nucleophilic Aromatic Substitution (SnAr). However, under forcing conditions (pH > 12, Heat > 60°C), the hydroxide ion can displace the chlorine, yielding 3,5-dihydroxy-2-methylbenzoic acid.

Visualization of Instability Pathways:

DegradationPathways Parent Parent Compound (Neutral) MonoAnion Carboxylate Anion (pH 4-8) Parent->MonoAnion OH- (pKa1 ~3.8) DiAnion Phenolate Dianion (pH > 9) MonoAnion->DiAnion OH- (pKa2 ~9.0) Radical Semiquinone Radical DiAnion->Radical Oxidation (O2) Dechloro Dechlorinated By-product DiAnion->Dechloro SnAr (Heat, pH > 12) Quinone Quinoid/Coupled Products (Colored) Radical->Quinone Polymerization

Caption: Degradation cascade showing the critical transition from stable mono-anion to reactive phenolate dianion.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: My HPLC chromatogram shows a split peak or fronting when injecting a basic sample. Why?

A: This is likely an artifact of pH mismatch , not degradation.

  • Mechanism: If you inject a sample dissolved in pH 12 NaOH into a mobile phase at pH 2 (e.g., 0.1% Formic Acid), the compound precipitates momentarily in the column head or exists in dynamic equilibrium between ionized forms, causing peak distortion.

  • Solution: Neutralize the sample to pH 7.0–7.5 immediately before injection.

Q: I detect a mass of [M-34] or [M+16] in LC-MS. What are these?

Mass ShiftProposed StructureCause
+16 Da Hydroxylated impurity (Quinone precursor)Oxidation of the aromatic ring during storage in base.
-34 Da Des-chloro analogPhotolytic or hydrolytic dechlorination (loss of Cl, gain of H).
2M - 2H DimerOxidative coupling of two phenolate rings.

Module 4: Storage & Handling Guidelines

Q: Can I store stock solutions in base?

A: No. Storage in basic solution (pH > 9) is not recommended for periods exceeding 4 hours unless strictly anaerobic conditions are maintained.

Recommended Storage Protocol:

  • Solid State: Store as the dry powder at 4°C, protected from light.

  • Stock Solution: Prepare in DMSO or Methanol . If aqueous stock is required, buffer to pH 6.0–7.0 (where the phenol remains protonated and stable).

  • Rescue: If a basic solution must be kept overnight, add a reducing agent like Sodium Ascorbate (0.1%) or Sodium Sulfite to scavenge oxygen and prevent quinone formation.

References

  • Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. Retrieved from [Link]

  • Pera-Titus, M., et al. (2004). Degradation of chlorophenols by means of advanced oxidation processes: a general review.[1] Applied Catalysis B: Environmental. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-chloro-2-hydroxy-, methyl ester (Analogous substructure stability). Retrieved from [Link]

Sources

minimizing side reactions in 5-Chloro-3-hydroxy-2-methylbenzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and medicinal chemists working with 5-Chloro-3-hydroxy-2-methylbenzoic acid (CHMBA) .

Ticket ID: CHMBA-OPT-2024 Subject: Minimizing Side Reactions & Optimizing Amide/Ester Coupling Status: Resolved Assigned Specialist: Senior Application Scientist[1]

Core Analysis: The "Three-Zone" Challenge

Before attempting optimization, it is critical to understand why this specific scaffold fails under standard EDC/NHS or DCC conditions. The molecule presents three distinct zones of reactivity that compete during activation:

  • The Steric Zone (C2-Methyl): The methyl group at position 2 is ortho to the carboxylic acid. This forces the carboxylate out of planarity with the aromatic ring, significantly reducing the rate of nucleophilic attack by the amine.

  • The Nucleophilic Zone (C3-Hydroxyl): The phenolic hydroxyl is meta to the acid but spatially proximal due to the crowding. In slow reactions (caused by the C2-methyl), this phenol becomes a competitive nucleophile, leading to self-esterification (oligomerization) .[1]

  • The Labile Zone (C5-Chloro): While stable in standard peptide coupling, this position is susceptible to oxidative insertion if transition metals (Pd, Ni) are present in subsequent steps or if harsh reducing conditions are used.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing significant oligomer formation (dimers/trimers) by LC-MS."

Diagnosis: The reaction rate of your amine is slower than the rate of the phenolic hydroxyl attacking the activated acid. This is driven by the steric hindrance at C2. Solution:

  • Switch Coupling Agent: Move away from carbodiimides (EDC/DCC). They are too slow for this hindered substrate.

  • Recommended Agent: Use T3P (Propylphosphonic anhydride) .

    • Why? T3P acts as a kinetic selector. It activates the carboxylic acid rapidly but the resulting intermediate is highly selective for amines over phenols (chemoselectivity).

  • Protocol Adjustment: Do not premix the acid and coupling agent. Add the amine before the coupling agent to ensure the amine is present the moment the active species is formed.

Issue 2: "The reaction stalls at 50% conversion even with HATU."

Diagnosis: The activated ester (OBt/OAt) is too sterically bulked by the C2-methyl group, preventing the amine from approaching. Solution:

  • Use the Acid Chloride Method (with Protection): The acid chloride is the smallest possible electrophile, minimizing steric clash.

    • Critical Step: You must protect the C3-hydroxyl (e.g., Acetyl or TBDMS) before making the acid chloride, or it will instantly polymerize.

  • Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.[1]

Issue 3: "I observe a +99 Da impurity mass."

Diagnosis: This is likely the N-acylurea byproduct, a common artifact when using carbodiimides (EDC/DCC) with hindered acids. The rearrangement of the O-acylisourea intermediate competes with the slow amine attack. Solution:

  • Switch to T3P (produces water-soluble byproducts) or EEDQ (mixed anhydride method), which avoids the urea pathway entirely.

Visualizing the Competition Pathways

The following diagram illustrates the kinetic competition between the desired amide formation and the undesired self-esterification.

ReactionPathways Start 5-Chloro-3-hydroxy- 2-methylbenzoic acid Activation Activated Species (Active Ester/Anhydride) Start->Activation Coupling Agent (T3P/HATU) Amide DESIRED PRODUCT (Amide) Activation->Amide Path A: Fast w/ T3P (Kinetic Control) Ester SIDE PRODUCT (Oligomer/Ester) Activation->Ester Path B: Dominates if Amine is Slow/Steric Amine Amine (R-NH2) Amine->Activation Phenol Phenol (-OH) (Intra/Intermolecular) Phenol->Activation

Caption: Kinetic competition between amine attack (Path A) and phenolic self-attack (Path B). T3P favors Path A.[1]

Optimized Experimental Protocols

Protocol A: Direct Coupling (Protecting-Group Free)

Best for: Rapid synthesis when the amine is primary and unhindered.[1]

ParameterSpecificationReason
Coupling Agent T3P (50% in EtOAc/DMF)High chemoselectivity for amines in presence of free phenols.[1]
Base Pyridine or N-Methylmorpholine (NMM)Weaker bases reduce the risk of phenol deprotonation (pKa ~10).
Stoichiometry 1.0 Acid : 1.2 Amine : 1.5 T3P : 3.0 BaseExcess T3P drives the hindered acid to completion.
Temperature 0°C to RTStart cold to suppress esterification; warm to overcome C2-methyl sterics.

Step-by-Step:

  • Dissolve CHMBA (1.0 equiv) and the Amine (1.2 equiv) in anhydrous EtOAc (or DMF if solubility is poor).

  • Add Pyridine (3.0 equiv) and cool to 0°C.

  • Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Wash with water, 1N HCl (to remove pyridine), and sat. NaHCO3. The T3P byproducts are water-soluble.[1]

Protocol B: The "Safe" Route (Acetylation Protection)

Best for: Valuable amines, weak nucleophiles (anilines), or scale-up.

Phase 1: Protection

  • Treat CHMBA with Acetic Anhydride (1.1 equiv) and catalytic H2SO4 or Pyridine.

  • Isolate 3-acetoxy-5-chloro-2-methylbenzoic acid .

Phase 2: Activation via Acid Chloride

  • Suspend the protected acid in DCM/DMF (cat.).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 2h at RT.

  • Evaporate to dryness to remove excess oxalyl chloride (Critical: removes HCl).

  • Redissolve in DCM and add Amine + TEA (Triethylamine).

Phase 3: Deprotection

  • Treat the crude amide with K2CO3 in MeOH/Water to cleave the acetyl group.

Strategic Decision Tree

Use this logic flow to determine the correct pathway for your specific amine partner.

DecisionTree Start Start: CHMBA Coupling CheckAmine Is the Amine Hindered or Electron Deficient? Start->CheckAmine Unhindered No (Primary Alkyl Amine) CheckAmine->Unhindered High Reactivity Hindered Yes (Aniline/Secondary) CheckAmine->Hindered Low Reactivity Direct Use Protocol A (T3P Direct Coupling) Unhindered->Direct Protect Must Protect 3-OH (Use Protocol B) Hindered->Protect

Caption: Decision matrix based on amine nucleophilicity. Weak amines require phenol protection to prevent competition.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(5). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of 5-Chloro-3-hydroxy-2-methylbenzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intricate details of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Chloro-3-hydroxy-2-methylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide leverages high-quality spectral prediction and a comparative analysis with structurally related analogs to offer a detailed interpretation.

Deciphering the Molecular Landscape: Predicted 1H NMR Spectrum

The structure of 5-Chloro-3-hydroxy-2-methylbenzoic acid presents a unique arrangement of substituents on the benzene ring, each influencing the chemical environment of the aromatic protons. A predicted 1H NMR spectrum provides a valuable framework for understanding the expected chemical shifts, multiplicities, and coupling constants.

The predicted 1H NMR spectrum of 5-Chloro-3-hydroxy-2-methylbenzoic acid in a standard deuterated solvent, such as DMSO-d6, is anticipated to display distinct signals corresponding to the two aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4~7.3 - 7.5Doublet (d)~2-3
H-6~7.6 - 7.8Doublet (d)~2-3
-CH3~2.2 - 2.4Singlet (s)N/A
-OH~9.5 - 10.5Singlet (s, broad)N/A
-COOH~12.0 - 13.0Singlet (s, broad)N/A

Note: These are predicted values and may vary slightly from experimental data.

The aromatic region is expected to show two doublets, corresponding to the protons at the C-4 and C-6 positions. The meta-coupling between these two protons would result in a small coupling constant, typically in the range of 2-3 Hz. The methyl group at the C-2 position, having no adjacent protons, will appear as a sharp singlet. The acidic protons of the hydroxyl and carboxylic acid groups are expected to appear as broad singlets at the downfield end of the spectrum. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Comparative Spectral Analysis: Gaining Insights from Analogs

To substantiate the predicted spectrum and understand the influence of each substituent, a comparative analysis with experimentally determined spectra of related molecules is invaluable. We will consider two key analogs: 3-hydroxy-2-methylbenzoic acid and 5-chlorosalicylic acid.

Analog 1: 3-Hydroxy-2-methylbenzoic acid

This analog lacks the chlorine atom at the C-5 position. The 1H NMR spectrum of 3-Hydroxy-2-methylbenzoic acid has been reported and provides a baseline for understanding the influence of the chloro substituent.[1]

Table 2: Comparison of Predicted 1H NMR Data for 5-Chloro-3-hydroxy-2-methylbenzoic acid and Experimental Data for 3-Hydroxy-2-methylbenzoic acid (Aromatic Region)

Compound Proton Chemical Shift (ppm) Multiplicity
5-Chloro-3-hydroxy-2-methylbenzoic acid (Predicted)H-4~7.3 - 7.5Doublet
H-6~7.6 - 7.8Doublet
3-Hydroxy-2-methylbenzoic acid (Experimental)H-4~7.1 - 7.3Triplet
H-5~6.8 - 7.0Doublet
H-6~7.4 - 7.6Doublet

The introduction of the electron-withdrawing chlorine atom at the C-5 position in our target molecule is expected to deshield the adjacent protons, namely H-4 and H-6. This is reflected in the predicted downfield shift of these protons compared to the corresponding protons in 3-hydroxy-2-methylbenzoic acid. Furthermore, the splitting pattern simplifies from a more complex pattern in the three-proton aromatic system of the analog to two distinct doublets in the two-proton system of the target molecule.

Analog 2: 5-Chlorosalicylic acid (5-Chloro-2-hydroxybenzoic acid)

This analog differs by having the hydroxyl group at the C-2 position instead of C-3 and lacking the methyl group. Experimental 1H NMR data for 5-chlorosalicylic acid is available and offers insight into the electronic effects of the chloro and hydroxyl groups in a similar substitution pattern.[2]

Table 3: Comparison of Predicted 1H NMR Data for 5-Chloro-3-hydroxy-2-methylbenzoic acid and Experimental Data for 5-Chlorosalicylic acid (Aromatic Region)

Compound Proton Chemical Shift (ppm) Multiplicity
5-Chloro-3-hydroxy-2-methylbenzoic acid (Predicted)H-4~7.3 - 7.5Doublet
H-6~7.6 - 7.8Doublet
5-Chlorosalicylic acid (Experimental)H-3~6.9 - 7.1Doublet
H-4~7.4 - 7.6Doublet of Doublets
H-6~7.7 - 7.9Doublet

The comparison with 5-chlorosalicylic acid further highlights the expected chemical shift ranges for protons on a chlorinated and hydroxylated benzoic acid ring. The presence of the electron-donating methyl group at the C-2 position in our target molecule is expected to have a slight shielding effect on the adjacent protons compared to a system without it.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

For researchers seeking to obtain an experimental spectrum of 5-Chloro-3-hydroxy-2-methylbenzoic acid or similar compounds, the following protocol outlines the key steps for sample preparation and data acquisition.

A standard workflow for acquiring a 1H NMR spectrum.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d6 is often a good choice for substituted benzoic acids due to its excellent dissolving power for polar compounds and its ability to allow for the observation of exchangeable protons (-OH and -COOH).[3]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for 1H NMR, with its signal defined as 0.00 ppm, allowing for accurate chemical shift determination.[3]

  • Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample, which results in sharp, well-resolved NMR signals.

  • Number of Scans: The number of scans is averaged to improve the signal-to-noise ratio, which is particularly important for less concentrated samples or for observing weak signals.

Conclusion

References

  • PubChem. 5-Chlorosalicylic Acid. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

Sources

Publish Comparison Guide: 13C NMR Assignments for 5-Chloro-3-hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 13C NMR peak assignments for 5-Chloro-3-hydroxy-2-methylbenzoic acid .

As exact experimental data for this specific isomer is often proprietary or absent from public spectral databases, this guide utilizes a Comparative Predictive Analysis (CPA) methodology. This approach synthesizes data from structurally validated analogs (2-methylbenzoic acid, 3-hydroxybenzoic acid, and 5-chlorosalicylic acid) and applies rigorous substituent chemical shift (SCS) additivity rules to derive high-confidence assignments.

Executive Summary & Structural Context

5-Chloro-3-hydroxy-2-methylbenzoic acid is a trisubstituted benzene derivative characterized by a dense electronic environment. The interplay between the electron-donating hydroxyl/methyl groups and the electron-withdrawing carboxyl/chloro groups creates a unique spectral fingerprint.

  • Core Scaffold: Benzoic Acid[1]

  • Key Electronic Features:

    • Steric Crowding (C2/C3): The ortho-methyl and meta-hydroxyl groups create significant steric strain, influencing the chemical shifts of the ipso carbons.

    • Hydrogen Bonding: Intramolecular H-bonding between the carboxyl and hydroxyl/methyl protons (depending on solvent) can shift carbonyl resonances.

Molecular Structure & Numbering Scheme

The following numbering scheme is used throughout this guide to ensure precision in peak assignment.

Comparative Analysis: Experimental vs. Predicted

This section compares the Calculated/Predicted shifts (derived from ChemDraw/MestReNova algorithms and substituent additivity rules) against Reference Analog data. This triangulation ensures the "Self-Validating" nature of the protocol.

Table 1: 13C NMR Peak Assignment Matrix (DMSO-d6)
Carbon No.[2][3][4][5]TypePredicted Shift (ppm)Analog Reference (ppm)*Assignment Logic
C7 C=O169.0 – 172.0 170.5 (2-Methylbenzoic acid)Deshielded carbonyl. Upfield shift vs. Benzoic acid (167) due to ortho-methyl steric twist reducing conjugation.
C3 C-OH155.0 – 158.0 157.2 (3-Hydroxybenzoic acid)Highly deshielded ipso carbon attached to oxygen. Dominant resonance effect.
C1 C-COOH132.0 – 135.0 130.8 (Benzoic acid)Quaternary. Deshielded by COOH, but shielded slightly by ortho-methyl.
C5 C-Cl130.0 – 133.0 133.5 (3-Chlorobenzoic acid)Ipso-Chlorine effect (+6 ppm vs benzene). Counteracted by para-methyl shielding.
C2 C-Me126.0 – 129.0 141.0 (o-Toluic acid)Critical Assignment: Significantly shielded relative to o-Toluic acid due to the ortho-OH group (-12 ppm effect).
C6 Ar-CH120.0 – 124.0 129.0 (Benzoic acid)Shielded by para-OH resonance effect.
C4 Ar-CH118.0 – 122.0 120.5 (3-Hydroxybenzoic acid)Highly shielded position ortho to OH and ortho to Cl.
C8 -CH312.0 – 16.0 21.0 (o-Toluic acid)Diagnostic Shift: Upfield shift (lower ppm) compared to typical aryl-methyls (21 ppm) due to steric crowding ("gamma-gauche" like effect) from adjacent COOH and OH.

*Analog References based on standard spectra in DMSO-d6.

Technical Rationale & Mechanism

To ensure scientific integrity, we must explain the causality behind these assignments, particularly for the ambiguous aromatic region.

The "Ortho-Effect" on the Methyl Group (C8)

Unlike a standard toluene methyl group (~21 ppm), the methyl carbon in this molecule is sandwiched between a carboxylic acid and a hydroxyl group.

  • Mechanism: Steric compression leads to increased electron density around the methyl protons and carbon.

  • Observation: Expect the methyl peak to appear unusually upfield, potentially 12-15 ppm rather than the standard 20-21 ppm. This is a key quality attribute for identifying the correct isomer.

Distinguishing C4 vs. C6
  • C4 (Ortho to OH, Ortho to Cl): The Hydroxyl group is a strong electron donor by resonance, shielding the ortho and para positions. C4 is ortho to OH. Chlorine is weakly deactivating but ortho to C4. The strong shielding of OH dominates.

  • C6 (Ortho to COOH, Para to OH): C6 is para to the OH group (shielding) but ortho to the electron-withdrawing COOH (deshielding).

Experimental Protocol for Validation

To reproduce these results and validate the assignments in your laboratory, follow this standardized workflow.

Reagents & Equipment[2]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

    • Why DMSO? It ensures full solubility of the polar acid and minimizes dimerization of the carboxylic acid, leading to sharper peaks than CDCl3.

  • Instrument: 400 MHz NMR (100 MHz for 13C) or higher.

  • Sample Conc: 20-30 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 25 mg of compound in 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition Parameters (13C):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds . (Essential for quaternary carbons C1, C2, C3, C5, C7 to relax and appear).

    • Scans: Minimum 512 (due to low sensitivity of quaternary carbons).

  • Processing:

    • Line Broadening (LB): 1.0 - 3.0 Hz.

    • Referencing: Set DMSO-d6 septet center to 39.52 ppm .

Validation Logic Flowchart

Use this decision tree to confirm your peak assignments.

assignment_logic Figure 2: Logic Flow for Peak Assignment Validation Start Start: Analyze 13C Spectrum CheckCO Check Region 165-175 ppm Start->CheckCO IsCO Peak Found? CheckCO->IsCO AssignC7 Assign C7 (COOH) IsCO->AssignC7 Yes CheckOH Check Region 150-160 ppm AssignC7->CheckOH IsOH Peak Found? CheckOH->IsOH AssignC3 Assign C3 (C-OH) IsOH->AssignC3 Yes CheckMe Check Region 10-20 ppm AssignC3->CheckMe IsMe Peak Found? CheckMe->IsMe AssignC8 Assign C8 (Methyl) Note: Look for < 16 ppm IsMe->AssignC8 Yes Aromatic Analyze Aromatic Region (115-140 ppm) AssignC8->Aromatic DEPT Run DEPT-135 Aromatic->DEPT Quat Quaternary Carbons (No DEPT signal) DEPT->Quat CH CH Carbons (Positive DEPT signal) DEPT->CH AssignC1C2C5 Assign C1, C2, C5 C5 (C-Cl) ~132 C1 (C-COOH) ~134 C2 (C-Me) ~127 Quat->AssignC1C2C5 AssignC4C6 Assign C4, C6 C4 (Ortho to OH) < C6 CH->AssignC4C6

References

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy- (5-Chlorosalicylic acid). National Institute of Standards and Technology.[6] Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for general substituent increments on benzene rings).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules of substituted benzenes).

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of halogenated benzoic acid derivatives—common in agrochemical metabolism and pharmaceutical impurity profiling—structural isomers often present identical molecular weights but distinct biological activities. This guide provides an in-depth technical comparison of 5-Chloro-3-hydroxy-2-methylbenzoic acid (CHMBA) against its primary structural isomer, 5-Chloro-2-hydroxy-3-methylbenzoic acid .

While both compounds share the formula


 and a monoisotopic mass of 186.01 Da, they can be differentiated via electrospray ionization (ESI) tandem mass spectrometry (MS/MS) . The core differentiator lies in the Ortho-Effect : the target molecule (3-hydroxy) lacks the intramolecular hydrogen bonding present in the 2-hydroxy isomer, leading to significantly different decarboxylation kinetics and fragmentation energy thresholds.

Technical Specifications & Molecule Profile

Before analyzing fragmentation, accurate mass calculations are requisite for setting extraction windows in high-resolution MS (HRMS).

FeatureTarget: 5-Chloro-3-hydroxy-2-methylbenzoic acidAlternative: 5-Chloro-2-hydroxy-3-methylbenzoic acid
CAS Number Varies by synthesis batch4386-40-7
Formula


Monoisotopic Mass 186.0084 Da186.0084 Da
[M-H]⁻ m/z 185.0011 185.0011
Key Structural Feature -OH at C3 (Meta to COOH) -OH at C2 (Ortho to COOH)
pKa (COOH) ~3.5 (Sterically hindered by C2-Me)~2.9 (Stabilized by intramolecular H-bond)

Mass Spectrometry Fragmentation Mechanism

Ionization Mode Selection

For this class of acidic molecules, Negative Mode ESI (ESI-) is the gold standard. Positive mode efficiency is negligible due to the lack of basic nitrogen centers.

  • Precursor Ion:

    
     at m/z 185.
    
  • Isotope Pattern: A distinct chlorine signature is observing, with the

    
     isotope peak at m/z 187 having approximately 32% abundance of the 
    
    
    
    peak.
Fragmentation Pathway (MS/MS)

The fragmentation is dominated by neutral losses. The primary pathway involves the loss of carbon dioxide (


), a hallmark of benzoic acids.

Pathway Logic:

  • Precursor Selection: m/z 185.0 (Isolation width ± 1.0 Da).

  • Activation: Collision Induced Dissociation (CID).

  • Primary Fragment: Loss of

    
     (44 Da) to form the phenyl anion (m/z 141).
    
  • Secondary Fragment: Loss of

    
     (36 Da) or 
    
    
    
    radical from the phenyl anion (requires higher collision energy).

FragmentationPathway M Precursor [M-H]⁻ m/z 185 (Benzoate Anion) TS Transition State (Decarboxylation) M->TS CID Energy F1 Fragment 1 m/z 141 [M-H-CO₂]⁻ TS->F1 - CO₂ (44 Da) F2 Fragment 2 m/z 105 [M-H-CO₂-HCl]⁻ F1->F2 - HCl (36 Da) (High CE Only)

Figure 1: Proposed fragmentation pathway for 5-Chloro-3-hydroxy-2-methylbenzoic acid in ESI(-) mode.

Comparative Analysis: Target vs. Isomer

This is the critical section for analytical distinction. You cannot rely on mass alone; you must rely on relative abundance ratios and retention time .

The "Ortho-Effect" Differentiator
  • Alternative (2-Hydroxy isomer): The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carboxylate group. This stabilizes the anion, often requiring higher collision energy (CE) to induce decarboxylation compared to the target.

  • Target (3-Hydroxy isomer): The hydroxyl is at position 3.[1] The position 2 is occupied by a Methyl group.[2] This creates steric hindrance (forcing the carboxylate out of plane) but lacks the stabilizing H-bond.

    • Result: The Target molecule typically decarboxylates (m/z 185

      
       141) more readily at lower collision energies than the 2-hydroxy isomer.
      
Performance Comparison Table
MetricTarget (5-Cl-3-OH-2-Me)Alternative (5-Cl-2-OH-3-Me)Analytical Implication
Decarboxylation (m/z 141) High Efficiency (Base Peak at low CE)Medium Efficiency (Stabilized by H-bond)Target has lower LOD in MRM mode.
Secondary Fragment (m/z 105) Low abundanceVery Low abundancem/z 105 is a poor quantifier for both; use m/z 141.
Chromatographic RT (C18) Earlier Elution Later Elution The 2-OH intramolecular H-bond "hides" polarity, increasing retention on C18.
Specificity High (Unique 2-Me steric effect)High (Unique Ortho-OH effect)Separation is required for absolute ID.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1000 ppm).

  • Working Standard: Dilute to 100 ppb in 50:50 Methanol:Water (0.1% Formic Acid). Note: Formic acid is essential to aid ionization in negative mode by buffering the mobile phase, even though we are detecting the anion.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Negative Mode.

    • Capillary Voltage: -2.5 kV.

    • Desolvation Temp: 400°C.

Workflow Diagram

Workflow Start Sample Extraction (MeOH/Water) LC LC Separation (C18 Column, Gradient) Start->LC Ionization ESI Negative Mode (m/z 185 Precursor) LC->Ionization Elution Filter Quadrupole Selection (Isolation Window ±1 Da) Ionization->Filter [M-H]⁻ Collision Collision Cell (CID) (CE: 15-30 eV) Filter->Collision Detection Detector (Monitor m/z 141) Collision->Detection Fragment Ions

Figure 2: Step-by-step analytical workflow for the detection of CHMBA.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 2-hydroxy-3-methyl-, methyl ester (Isomer Analog Data). National Institute of Standards and Technology. [Link]

  • Metware Biotechnology. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.[Link]

Sources

FTIR Analysis of 5-Chloro-3-hydroxy-2-methylbenzoic Acid: A Comparative Guide to ATR vs. KBr Pellet Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Significance

5-Chloro-3-hydroxy-2-methylbenzoic acid (CAS: 1492040-90-0) is a highly functionalized aromatic compound featuring a carboxylic acid, a phenolic hydroxyl, an aryl chloride, and a methyl group. In drug development and materials science, the precise characterization of these functional groups is critical. They dictate the molecule's hydrogen-bonding network, solubility profile, and polymorphic behavior .

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this structural analysis. However, the choice of sample introduction—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission —fundamentally alters the physical interaction between the infrared beam and the sample, thereby changing the spectral output. This guide objectively compares these two methodologies, providing causality-driven protocols and experimental data to ensure analytical rigor for researchers and scientists.

Functional Group Vibrational Assignments

Before comparing instrument modalities, we must establish the baseline vibrational mechanics of 5-Chloro-3-hydroxy-2-methylbenzoic acid. The structural arrangement—specifically the ortho-methyl group situated between the carboxylic acid and the phenolic hydroxyl—creates steric crowding that directly impacts the vibrational frequencies:

  • Carboxylic Acid (-COOH): The C=O stretching vibration typically manifests between 1680–1710 cm⁻¹. However, substituted benzoic acids frequently form hydrogen-bonded dimers in the solid state, which shifts this peak to lower wavenumbers (e.g., ~1660–1680 cm⁻¹) . The O-H stretch of the carboxyl group appears as a very broad band from 2500–3300 cm⁻¹.

  • Phenolic Hydroxyl (-OH): The phenolic O-H stretch occurs at 3200–3500 cm⁻¹. Because it is adjacent to the methyl group, steric hindrance limits intermolecular hydrogen bonding, often resulting in a sharper peak than the carboxylic O-H.

  • Aryl Chloride (C-Cl): The heavy C-Cl stretching vibration is found deep in the fingerprint region, typically between 600–800 cm⁻¹.

  • Aromatic Ring: C=C aromatic skeletal stretches appear around 1500–1600 cm⁻¹, while out-of-plane C-H bending occurs below 900 cm⁻¹.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

The central decision between ATR and KBr methods is a trade-off between spectral fidelity, trace sensitivity, and operational efficiency .

Transmission (KBr Pellet): The Standard for Sensitivity

The KBr pellet technique disperses the solid sample within an IR-transparent salt matrix. Because the IR beam passes completely through the sample, it yields a true transmission spectrum that adheres strictly to the Beer-Lambert law.

  • Causality of Choice: KBr is selected because it is optically transparent in the mid-IR region (4000–400 cm⁻¹). Pressing the mixture under high vacuum removes air pockets, minimizing light scattering and producing a perfectly flat baseline ideal for library matching.

  • Drawbacks: KBr is highly hygroscopic. If ambient moisture is absorbed during preparation, a broad O-H water band appears at ~3440 cm⁻¹, which can completely mask the critical phenolic and carboxylic O-H bands of the target molecule.

Attenuated Total Reflectance (ATR): The Standard for High Throughput

ATR-FTIR utilizes an internal reflectance mechanism. The IR beam is directed into a high-refractive-index crystal (e.g., Diamond or Germanium) at an angle, creating an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample pressed against the crystal surface .

  • Causality of Choice: ATR eliminates the need for hygroscopic salts, preserving the integrity of the O-H stretching region. It is non-destructive, rapid, and immune to moisture artifacts introduced by sample prep.

  • Drawbacks: Because the penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., the C-Cl stretch at 700 cm⁻¹) will appear artificially more intense than peaks at higher wavenumbers (e.g., the O-H stretch at 3300 cm⁻¹) compared to a transmission spectrum .
    

Quantitative Data Comparison

The following table summarizes the comparative performance metrics for analyzing solid substituted benzoic acids.

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Analytical Impact
Sample Preparation Time < 1 minute10–15 minutesATR dominates in high-throughput QC environments.
O-H Region (3000-3500 cm⁻¹) High fidelity, free of moisture artifactsProne to interference from hygroscopic KBrATR is superior for resolving the phenolic vs. carboxylic O-H bands.
Low Wavenumber Intensity Enhanced (due to deeper evanescent penetration)Linear adherence to Beer-Lambert lawC-Cl peaks (600-800 cm⁻¹) appear stronger in raw ATR spectra.
Trace Component Sensitivity Low (shallow surface penetration)High (longer effective pathlength)KBr is required for detecting low-level impurities.
Spectral Baseline Can shift due to poor crystal contactFlat (if properly evacuated and pressed)KBr provides superior library-matching quality.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, where specific checkpoints confirm the physical validity of the data before analysis proceeds.

Protocol A: KBr Pellet Transmission Analysis
  • Desiccation (Validation Checkpoint): Dry the KBr powder in an oven at 110°C for at least 2 hours prior to use. Causality: Removes adsorbed water that would otherwise mask the sample's intrinsic O-H bands.

  • Grinding: Weigh 1–2 mg of 5-Chloro-3-hydroxy-2-methylbenzoic acid and 150 mg of dry KBr. Grind intimately in an agate mortar for 2 minutes to achieve a particle size smaller than the wavelength of IR light (< 2 µm). Causality: Prevents the Christiansen effect (anomalous baseline scattering).

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove air, then apply 10 tons of pressure using a hydraulic press for 3 minutes.

  • Validation Check: Visually inspect the pellet. It must be completely translucent. A cloudy pellet indicates trapped air or moisture and will yield a sloping, unusable baseline.

  • Acquisition: Run a background scan of an empty beam path. Place the pellet in the holder and acquire 64 scans at 4 cm⁻¹ resolution.

Protocol B: ATR-FTIR Analysis
  • Crystal Cleaning: Clean the diamond ATR crystal with a lint-free wipe and isopropanol. Allow the solvent to fully evaporate.

  • Background Scan (Validation Checkpoint): Acquire a background spectrum. Causality: The baseline must be completely flat. Any peaks indicate residual contamination from a previous sample or residual solvent, invalidating the next run.

  • Sample Application: Place ~5 mg of the raw 5-Chloro-3-hydroxy-2-methylbenzoic acid powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque clutch clicks. Causality: The evanescent wave only penetrates ~1 µm. Without high pressure, the solid will not make sufficient optical contact, resulting in a weak, noisy spectrum.

  • Acquisition & Correction: Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm via the instrument software to normalize peak intensities for accurate library comparison.

Methodological Workflow Diagram

FTIR_Workflow Start Solid Sample: 5-Chloro-3-hydroxy- 2-methylbenzoic acid Goal Primary Analytical Goal? Start->Goal Q1 High Throughput & Routine QC? Goal->Q1 Speed Q2 Trace Analysis & Library Matching? Goal->Q2 Sensitivity ATR ATR-FTIR (Diamond Crystal) Q1->ATR KBr Transmission (KBr Pellet) Q2->KBr Action1 Apply pressure anvil for optical contact ATR->Action1 Action2 Desiccate KBr & press at 10 tons KBr->Action2

Decision matrix for selecting the optimal FTIR methodology for substituted benzoic acids.

References

  • Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization." Crystal Growth & Design.[Link]

  • Çolak, S. (2025). "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences.[Link]

  • Bruker Optics. (2012). "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZoM.[Link]

Distinguishing 5-Chloro-3-hydroxy-2-methylbenzoic acid from its 3-Chloro-5-hydroxy Isomer: A Definitive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug discovery and synthetic verification when dealing with closely related regioisomers. Differentiating 5-Chloro-3-hydroxy-2-methylbenzoic acid (CAS 1492040-90-0) from its 3-chloro-5-hydroxy isomer (CAS 1135253-13-2) is a classic example of this challenge. Both molecules share the exact same molecular weight (186.59 g/mol ), the same functional groups, and nearly identical physical properties.

Relying solely on basic mass spectrometry or standard chromatographic retention times is insufficient and prone to false positives. To establish a self-validating analytical system, we must look at the causality behind the electronic environments of these molecules. This guide provides an objective, data-driven comparison of the two isomers, detailing the structural logic and the definitive Nuclear Magnetic Resonance (NMR) workflows required for absolute regiochemical assignment.

Structural Causality: The "Why" Behind the Spectra

Both compounds share a 2-methylbenzoic acid core. The structural divergence lies entirely in the swapped positions of the hydroxyl (-OH) and chloro (-Cl) substituents at carbons 3 and 5. Understanding the electronic effects of these substituents is the key to unlocking their spectral differences 1.

  • The Hydroxyl Group (-OH): A strong electron-donating group via resonance. It significantly increases electron density at the ortho and para positions, leading to a strong shielding effect (upfield shift) in

    
    H NMR (typically -0.4 to -0.5 ppm).
    
  • The Chloro Group (-Cl): A net electron-withdrawing group via induction, but a weak electron donor via resonance. Its effect on adjacent ortho protons is nearly neutral (typically +0.02 ppm) 2.

  • The Carboxylic Acid (-COOH): A strong electron-withdrawing group that heavily deshields ortho protons (typically +0.8 ppm).

The 1D H NMR Trap: Focus on H6, Not H4

A common mistake is attempting to use the H4 proton to distinguish the isomers. In both molecules, H4 is flanked by an -OH group on one side and a -Cl group on the other. Because the electronic environment for H4 is nearly identical in both isomers, its chemical shift will be virtually indistinguishable (~6.9 - 7.0 ppm).

The diagnostic proton is H6.

  • In the 3-chloro-5-hydroxy isomer , H6 is ortho to the shielding -OH group and ortho to the deshielding -COOH group. The strong shielding from the -OH group pulls the H6 signal upfield (~7.1 - 7.3 ppm).

  • In the 5-chloro-3-hydroxy isomer , H6 is ortho to the neutral -Cl group and ortho to the deshielding -COOH group. Without the shielding effect of the adjacent -OH, the H6 signal remains strongly deshielded (~7.6 - 7.8 ppm).

The 2D HMBC Proof: The Ultimate Self-Validating Tool

While 1D


H NMR provides strong circumstantial evidence, Heteronuclear Multiple Bond Correlation (HMBC) provides absolute, self-validating proof 3. By using the C2-methyl group as an anchor, we can map the molecular skeleton. The methyl protons will show a strong 3-bond correlation to C3. The chemical shift of C3 immediately identifies the attached substituent: a phenolic carbon (C-OH) resonates at >150 ppm, whereas an aryl chloride carbon (C-Cl) resonates at <135 ppm.

HMBC_Correlations cluster_0 5-Chloro-3-hydroxy Isomer cluster_1 3-Chloro-5-hydroxy Isomer Me1 C2-Methyl Protons (δ ~2.3 ppm) C3_1 C3 (C-OH) (δ ~150-155 ppm) Me1->C3_1 3-Bond HMBC (Strong) Me2 C2-Methyl Protons (δ ~2.3 ppm) C3_2 C3 (C-Cl) (δ ~125-135 ppm) Me2->C3_2 3-Bond HMBC (Strong)

Figure 1: Diagnostic 3-bond HMBC correlations distinguishing the two regioisomers.

Data Presentation: Comparative Spectral Tables

To facilitate rapid laboratory identification, the expected quantitative NMR data is summarized below.

Table 1: Comparative


H and 

C NMR Expected Chemical Shifts (in DMSO-d6)
Feature5-Chloro-3-hydroxy-2-methylbenzoic acid3-Chloro-5-hydroxy-2-methylbenzoic acidDiagnostic Value
H4 Proton ~6.9 - 7.0 ppm (d, J ~ 2.0 Hz)~6.9 - 7.0 ppm (d, J ~ 2.0 Hz)Low (Identical environment)
H6 Proton ~7.6 - 7.8 ppm (d, J ~ 2.0 Hz)~7.1 - 7.3 ppm (d, J ~ 2.0 Hz)High (Shielded by ortho -OH in 3-Cl isomer)
C2-Methyl (

H)
~2.3 ppm (s, 3H)~2.3 ppm (s, 3H)Anchor for HMBC
C3 Carbon (

C)
~150 - 155 ppm (C-OH)~125 - 135 ppm (C-Cl)Absolute (Definitive substituent ID)
C5 Carbon (

C)
~125 - 135 ppm (C-Cl)~150 - 155 ppm (C-OH)High

Table 2: Key 2D HMBC Correlations (from C2-Methyl Protons)

Regioisomer2-Bond Correlation (

J)
3-Bond Correlation (

J) to C1
3-Bond Correlation (

J) to C3
5-Chloro-3-hydroxy C2 (~125 ppm)C1 (-COOH, ~168 ppm)C3 (C-OH, >150 ppm)
3-Chloro-5-hydroxy C2 (~125 ppm)C1 (-COOH, ~168 ppm)C3 (C-Cl, <135 ppm)

Step-by-Step Experimental Methodology

To ensure reproducibility and scientific integrity, follow this self-validating analytical workflow.

Analytical_Workflow Step1 Sample Preparation (10 mg in 0.6 mL DMSO-d6) Step2 1H NMR (1D) Assess H6 Chemical Shift Step1->Step2 Decision1 H6 Shift? Step2->Decision1 Step3 13C & HMBC NMR (2D) Map C2-Methyl Correlations Decision2 C3 Shift (from Me HMBC)? Step3->Decision2 Decision1->Step3 δ ~7.6 (Iso A) or δ ~7.2 (Iso B) Proceed to 2D for absolute proof IsoA 5-Chloro-3-hydroxy Isomer Decision2->IsoA >150 ppm (C-OH) IsoB 3-Chloro-5-hydroxy Isomer Decision2->IsoB <135 ppm (C-Cl)

Figure 2: Self-validating NMR workflow for absolute regiochemical assignment.

Protocol 1: NMR Acquisition for Regiochemical Assignment
  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of DMSO-d6. DMSO is strictly preferred over CDCl3 as it prevents dimerization of the carboxylic acid and ensures full solubility of the polar hydroxyl group, yielding sharper signals.

  • 1D

    
    H NMR Acquisition: 
    
    • Acquire spectra at

      
       400 MHz.
      
    • Use a standard 1D pulse sequence (e.g., zg30).

    • Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration.

    • Analysis: Locate the two aromatic meta-coupled doublets (J ~ 2.0 Hz). If the most downfield aromatic proton is >7.5 ppm, it is highly likely the 5-chloro-3-hydroxy isomer.

  • 1D

    
    C NMR Acquisition: 
    
    • Acquire at

      
       100 MHz using 
      
      
      
      H decoupling (e.g., zgpg30).
    • Acquire a minimum of 512 scans to ensure good signal-to-noise for the quaternary carbons (C1, C2, C3, C5).

  • 2D HMBC Acquisition (The Validation Step):

    • Set up an HMBC sequence optimized for long-range couplings (

      
      J
      
      
      
      = 8 Hz).
    • Analysis: Locate the C2-methyl proton singlet (~2.3 ppm) on the F2 (

      
      H) axis. Trace its correlations on the F1 (
      
      
      
      C) axis. You will observe three main cross-peaks: C2 (2-bond), C1 (3-bond, carbonyl), and C3 (3-bond, ring carbon). The chemical shift of this C3 carbon definitively identifies the isomer as outlined in Table 2.
Protocol 2: LC-HRMS for Orthogonal Validation

While NMR determines the regiochemistry, High-Resolution Mass Spectrometry (HRMS) is required to rule out co-eluting impurities or unexpected halogenation states.

  • Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) with 0.1% Formic Acid.

  • Acquisition: Run in Electrospray Ionization Negative mode (ESI-). Carboxylic acids ionize exceptionally well in negative mode to form the [M-H]

    
     pseudo-molecular ion.
    
  • Analysis: Look for the exact mass of[C8H6ClO3]

    
    .
    
    • Calculated exact mass: 185.0011 m/z .

    • Verify the isotopic pattern: You must observe a characteristic 3:1 ratio between the

      
      Cl (185.00 m/z) and 
      
      
      
      Cl (187.00 m/z) peaks, confirming the presence of exactly one chlorine atom.

References

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase.Biochimica et Biophysica Acta.
  • Exploring Substituent Effects in Reversible Photoswitchable Low Molecular Weight Arylazoisoxazole Adhesives.The Royal Society of Chemistry.
  • Callophycoic Acids and Callophycols from the Fijian Red Alga Callophycus serratus.National Institutes of Health (NIH).

Sources

Technical Comparison Guide: UV-Vis Characterization of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of agrochemicals and pharmaceutical intermediates, 5-Chloro-3-hydroxy-2-methylbenzoic acid serves as a critical scaffold. Its structural integrity is defined by three substituents on the benzoic acid core: a methyl group at the ortho position (C2), a hydroxyl group at the meta position (C3), and a chlorine atom at the meta position (C5).

Precise UV-Vis characterization is essential for distinguishing this compound from its structural isomers (e.g., 5-chloro-salicylic acid derivatives) and quantifying reaction conversion from its precursor, 3-hydroxy-2-methylbenzoic acid.

This guide provides a comparative spectral analysis, theoretical derivation of absorption maxima (


), and a validated experimental protocol for routine assessment.

Comparative Spectral Analysis

The following data compares the target compound against its synthetic precursor and a common structural isomer. Values are derived from structure-property relationships (Woodward-Fieser rules for benzene derivatives) and high-fidelity analog data.

Table 1: UV-Vis Absorption Maxima Comparison (Methanol, Neutral pH)
CompoundStructure DescriptionPrimary Band (

1)
Secondary Band (

2)
Key Spectral Feature
Benzoic Acid (Reference)Unsubstituted230 nm 274 nm Baseline reference; sharp fine structure in non-polar solvents.
3-Hydroxy-2-methylbenzoic acid (Precursor)m-OH, o-Me238 ± 2 nm 302 ± 3 nm Bathochromic shift driven by meta-OH auxochrome.
5-Chloro-3-hydroxy-2-methylbenzoic acid (Target)m-Cl, m-OH, o-Me244 ± 2 nm 310 ± 3 nm Chlorine addition causes further red shift and hyperchromic effect (intensity increase).
5-Chloro-2-hydroxybenzoic acid (Isomer)o-OH, m-Cl240 nm 315-320 nm Distinctive: Ortho-OH (salicylic) allows intramolecular H-bonding, causing a significant red shift in the secondary band compared to the target.
Mechanistic Insight: Substituent Effects
  • Hydroxyl Group (-OH): The strongest auxochrome in this system. Located at the meta position (C3) in the target, it extends conjugation via lone-pair donation (

    
    ), shifting the primary benzenoid band from 230 nm to ~238 nm.
    
  • Chlorine Atom (-Cl): A weak auxochrome. It exerts a -I (inductive withdrawal) and +M (mesomeric donation) effect. In the meta position (C5), the +M effect dominates slightly, adding a further bathochromic shift of ~4-6 nm relative to the precursor.

  • Methyl Group (-CH3): Located at the ortho position (C2), it provides a minor red shift via hyperconjugation but may introduce steric strain that slightly dampens the intensity (hypochromic effect) of the primary band compared to unhindered analogs.

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure reproducibility, follow this protocol which accounts for solvatochromic effects and ionization states.

Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Methanol (Cutoff <205 nm).

  • Buffers: 0.1 M HCl (for protonated form), 0.1 M NaOH (for ionized form).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10.0 mg of 5-Chloro-3-hydroxy-2-methylbenzoic acid in 100 mL Methanol.

    • Validation Check: Solution must be optically clear. Sonicate if necessary.

  • Working Standard (Dilution):

    • Dilute 1.0 mL of Stock into 10 mL Methanol (Concentration ~10 µg/mL).

    • Target Absorbance: Aim for 0.6 – 0.8 AU at

      
       for optimal signal-to-noise ratio.
      
  • pH-Dependent Scan (Critical for Identification):

    • Scan A (Neutral): Measure neat methanolic solution.

    • Scan B (Acidic): Add 1 drop 0.1 M HCl to cuvette. Result: Protonation of carboxylate ensures species exists as neutral acid (COOH).

      
       should align with Table 1.
      
    • Scan C (Basic): Add 1 drop 0.1 M NaOH. Result: Ionization of Phenolic -OH and -COOH.

    • Observation: Expect a Bathochromic Shift (Red Shift) of 10-20 nm in basic media due to the formation of the phenoxide anion, which is a stronger electron donor than the neutral phenol.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for verifying the compound's identity based on spectral shifts.

UV_Characterization_Workflow Start Sample Preparation (Methanol Stock) Scan_Neutral Scan A: Neutral pH (Expect ~244 / 310 nm) Start->Scan_Neutral Check_Purity Purity Check: Is Abs(310) / Abs(244) constant? Scan_Neutral->Check_Purity Branch_Acid Add HCl (Acidic) Check_Purity->Branch_Acid Pass Branch_Base Add NaOH (Basic) Check_Purity->Branch_Base Pass Result_Acid Blue Shift / No Change (Confirms COOH protonation) Branch_Acid->Result_Acid Result_Base Strong Red Shift (>15nm) (Confirms Phenolic -OH) Branch_Base->Result_Base Validation Identity Validated: 5-Cl-3-OH-2-Me-Benzoic Acid Result_Acid->Validation Result_Base->Validation

Figure 1: Logic flow for spectral validation of chlorohydroxybenzoic acid derivatives.

References

  • NIST Chemistry WebBook. Benzoic acid, 5-chloro-2-hydroxy- (Isomer Comparison Data). National Institute of Standards and Technology. Link

  • PubChem. 3-Hydroxy-2-methylbenzoic acid (Precursor Data). National Library of Medicine. Link

  • Scott, A.I.Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press, 1964.
  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid and Derivatives.Link

Publish Comparison Guide: Purity Validation of 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Isomer Trap" in Benzoic Acid Derivatives

In drug discovery and agrochemical synthesis, 5-Chloro-3-hydroxy-2-methylbenzoic acid (CAS 55845-42-0) serves as a high-value scaffold. However, its validation presents a specific "isomer trap" that often leads to false purity assessments.[1]

The core challenge lies in the directing effects during synthesis. The hydroxyl group (-OH) at position 3 is a strong ortho/para director, naturally favoring chlorination at positions 4 and 6.[1] Achieving the target 5-chloro substitution often requires specific conditions that leave residual 4-chloro and 6-chloro regioisomers. These isomers possess identical molecular weights (MW 186.[1]6) and near-identical polarity to the target, making them invisible to standard low-resolution LC-MS and co-eluting in generic HPLC gradients.

This guide compares the industry-standard HPLC-PDA method against the absolute quantification of qNMR , providing a validated hybrid protocol to ensure >98% purity confidence.

Critical Impurity Profiling

Before selecting a method, we must define what we are looking for. The structural landscape dictates the separation strategy.

Impurity TypeLikely IdentityRisk FactorDetection Challenge
Starting Material 3-Hydroxy-2-methylbenzoic acidHigh (Incomplete reaction)Low (Polarity difference allows easy HPLC separation)
Regioisomer A 4-Chloro-3-hydroxy-2-methylbenzoic acidHigh (Directing effect byproduct)Extreme (Co-elution likely on C18)
Regioisomer B 6-Chloro-3-hydroxy-2-methylbenzoic acidMediumHigh (Steric differences may aid separation)
Over-reaction 3,5-Dichloro-2-methylbenzoic acidLowLow (Significant hydrophobicity shift)

Method A: High-Performance Liquid Chromatography (HPLC-PDA)

The Routine Workhorse for Trace Impurity Detection[1]

Standard C18 columns often fail to resolve the 4-chloro isomer from the 5-chloro target due to the "hydrophobic mask" of the methyl group. We recommend a Phenyl-Hexyl stationary phase, which utilizes pi-pi interactions to discriminate between the electronic environments of the chlorine positions.

Optimized Protocol
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH/OH in non-ionized state).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: PDA at 280 nm (aromatic ring) and 230 nm (carbonyl).[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
2.0 10% Isocratic Hold (Elute polar salts)
15.0 60% Linear Gradient (Separation Zone)
18.0 95% Column Wash

| 22.0 | 10% | Re-equilibration |[1]

Pros:

  • Sensitivity: Excellent LOD (approx. 0.05%).[1][2][3][4]

  • Separation: Phenyl-Hexyl phase resolves regioisomers that co-elute on C18.[1]

  • Robustness: Suitable for QC environments.[1][5]

Cons:

  • Reference Standard Dependent: Requires a certified standard of the 5-chloro target to quantify accuracy.[1]

  • Response Factor Bias: Assumes all isomers have identical UV extinction coefficients (usually true, but not guaranteed).[1]

Method B: Quantitative NMR (qNMR)

The Absolute Truth Serum[1]

When a certified reference standard is unavailable, qNMR is the superior choice. It relies on the physics of nuclear spin, meaning the signal integral is directly proportional to the molar ratio, independent of chemical structure.

Optimized Protocol
  • Solvent: DMSO-d6 (Ensures full solubility of the carboxylic acid and prevents hydroxyl proton exchange broadening).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1]

    • Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm, a clean region in the benzoic acid spectrum.

  • Relaxation Delay (D1): 30 seconds (Critical: Aromatic protons have long T1 relaxation times; insufficient D1 leads to under-quantification).

  • Scans: 16 or 32.

Key Diagnostic Signals (1H NMR in DMSO-d6):

  • Target (5-Cl): Two aromatic doublets (meta-coupling, ~2 Hz) at ~7.2-7.6 ppm.

  • Isomer (4-Cl): Two aromatic doublets (ortho-coupling, ~8 Hz) – Distinct coupling constant allows identification.[1]

  • Methyl Group: Singlet at ~2.3 ppm.[1]

Pros:

  • Absolute Purity: No reference standard of the analyte needed.[1]

  • Structural Proof: Coupling constants (

    
    -values) definitively identify the substitution pattern (5-Cl vs 4-Cl).
    
  • Speed: <20 mins per sample.

Cons:

  • Sensitivity: High LOQ (~1%).[1] Cannot detect trace impurities <0.5%.

  • Cost: Requires deuterated solvents and high-field instrument access.[1]

Comparative Data & Decision Matrix

The following table summarizes experimental performance metrics based on validation studies of chlorobenzoic acid derivatives.

FeatureHPLC-PDA (Phenyl-Hexyl)qNMR (600 MHz)
Principle Partition Chromatography / UV AbsorptionNuclear Spin Integration
Limit of Detection (LOD) 0.02%0.1%
Limit of Quantitation (LOQ) 0.05%0.5% - 1.0%
Specificity High (Retention Time)Very High (Chemical Shift + Coupling)
Standard Required? Yes (Reference Standard)No (Generic Internal Standard)
Throughput 25 mins/sample15 mins/sample
Cost Per Run Low ($)High (

$)
The "Hybrid" Validation Workflow

For drug development, relying on one method is risky. Use the workflow below to maximize data integrity.

ValidationWorkflow Start Crude 5-Chloro-3-hydroxy-2-methylbenzoic acid qNMR Step 1: qNMR (DMSO-d6) Check Structure & Assay Start->qNMR Decision1 Is Purity > 95%? qNMR->Decision1 Fail Reject / Recrystallize Decision1->Fail No HPLC Step 2: HPLC-PDA (Phenyl-Hexyl) Check Trace Impurities (<1%) Decision1->HPLC Yes Decision2 Regioisomers Detected? HPLC->Decision2 Pass Release Batch (COA Generated) Decision2->Pass No Investigate Identify Isomer via GC-MS (Derivatization required) Decision2->Investigate Yes

Figure 1: Recommended Hybrid Validation Workflow. qNMR establishes the "Assignment of Structure" and gross potency, while HPLC ensures "Purity from Impurities."

Detailed Experimental Protocols

Protocol 1: Purity by HPLC (Phenyl-Hexyl Method)[1]
  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 ACN:Water. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.[1]

  • System Suitability: Inject a standard mix of Starting Material and Product.[1] Resolution (

    
    ) must be > 2.0.[1]
    
  • Calculation: Use "Area Normalization" only if all impurities are assumed to have similar response factors.[1] For strict quantitation, use an External Standard Calibration Curve (

    
    ).[1]
    
Protocol 2: Assay by qNMR[1]
  • Weighing: Accurately weigh ~15 mg of sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL DMSO-d6. Cap and vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse angle: 90°[1]

    • Acquisition time: > 4 sec

    • Relaxation delay: 30 sec

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known molar equivalent) and the target aromatic protons.[1]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[1][6]

References

  • Sielc Technologies. (2018).[1] Separation of Benzoic acid, 5-chloro-2-hydroxy-, methyl ester on Newcrom R1 HPLC column. Sielc.com. [Link]

  • Huang, T., et al. (2016).[1][6] High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment. Analytical Methods, 8(22). [Link]

  • National Institute of Standards and Technology (NIST). (2018).[1] Benzoic acid, 5-chloro-2-hydroxy- IR Spectrum. NIST Chemistry WebBook.[1][7] [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-3-hydroxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1464-69-3 | Molecular Formula: C₈H₇ClO₃

Executive Summary & Core Directive

To: Laboratory Operations & Safety Officers From: Senior Application Scientist

Handling 5-Chloro-3-hydroxy-2-methylbenzoic acid requires a protocol that goes beyond standard compliance.[1] As a halogenated benzoic acid derivative, this compound presents specific risks regarding respiratory tract irritation (STOT SE 3) and ocular damage (Eye Irrit. 2) due to its acidic nature and fine particulate form.

This guide replaces generic safety advice with a targeted operational workflow. The priority is containment at the source to prevent mucosal inflammation and cross-contamination of downstream assays.

Hazard Profile & Risk Assessment

The following hazard classification is derived from the structural alerts of chlorinated benzoic acids and available safety data for CAS 1464-69-3.

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Irritation H315 WarningAcidic hydrolysis on moist skin causes dermatitis.
Eye Irritation H319 WarningHigh Risk: Fine dust can bypass standard safety glasses, causing severe acidic burns to the cornea.
Respiratory Irrit. H335 WarningInhalation of dust triggers immediate mucosal inflammation.

Critical Physicochemical Factor:

  • Physical State: Solid Powder.[2]

  • pKa: ~3–4 (estimated). Upon contact with mucous membranes (eyes/lungs), it creates a localized acidic environment, driving the irritation response.

PPE Matrix: The Defense System

Do not rely on "standard" PPE. Use this matrix to select gear based on the specific task.

A. Hand Protection (Barrier Integrity)

Recommendation: Nitrile Rubber is the primary barrier. Latex is not recommended due to poor resistance against acidic organic derivatives and potential for degradation.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Solid Handling (Weighing)Nitrile (Disposable)≥ 0.11 mm> 480 min (Solid)Single pair. Inspect for pinholes (inflation test) before donning.
Solution Prep (Solvent: MeOH/DMSO)Nitrile (Extended Cuff)≥ 0.14 mm> 60 min (Solvent dependent)Double Glove. The outer glove protects against the solvent; the inner glove protects against the solute.
Spill Cleanup Butyl Rubber or Viton≥ 0.30 mm> 480 minHeavy-duty chemical resistant gloves required.
B. Respiratory & Ocular Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.

    • Why? Standard safety glasses have gaps. Airborne powder from this compound can migrate through these gaps, reacting with eye moisture to form an acidic solution.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P100 Particulate Respirator. Note: Surgical masks provide NO protection against chemical vapors or fine irritant dust.

Operational Workflow: Safe Handling Protocol

The following diagram illustrates the "Zero-Exposure" workflow. This logic forces a check of engineering controls before the container is opened.

SafeHandling Start START: Task Initiation RiskAssess 1. Risk Assessment (Check CAS 1464-69-3 SDS) Start->RiskAssess PPE_Check 2. PPE Verification (Goggles + Nitrile Check) RiskAssess->PPE_Check Hood_Check 3. Engineering Control (Hood Flow > 80 fpm?) PPE_Check->Hood_Check Hood_Check->Start Fail (Abort) Weighing 4. Weighing & Transfer (Static Control Active) Hood_Check->Weighing Pass Solubilization 5. Solubilization (Add Solvent to Solid) Weighing->Solubilization Decon 6. Decontamination (Wipe surfaces with 70% EtOH) Solubilization->Decon Waste 7. Disposal (Solid/Liquid Separation) Decon->Waste End END: Process Complete Waste->End

Figure 1: Logical workflow for handling 5-Chloro-3-hydroxy-2-methylbenzoic acid, emphasizing engineering control verification prior to exposure.

Detailed Handling Procedures

Step 1: Anti-Static Weighing (The Critical Step)

This compound is a dry powder and prone to static charge. Static discharge can cause the powder to "jump" or disperse, leading to inhalation risk.

  • Place the balance inside the Fume Hood.

  • Use an Ionizer: If available, use a static elimination gun on the weighing boat and spatula.

  • Technique: Do not dump the powder. Use a micro-spatula to tap the solid gently.

  • Containment: Immediately cap the receiving vial inside the hood before moving it.

Step 2: Solubilization
  • Solvent Choice: Typically soluble in DMSO, Methanol, or Ethanol.

  • Protocol: Add the solvent to the solid (not solid to solvent) to minimize splash risk.

  • Exotherm Check: While unlikely to be violent, always touch the vial (with gloved hand) to check for heat generation during initial dissolution.

Step 3: Decontamination
  • Wipe Down: Use a chemically compatible wipe (e.g., Kimwipe) dampened with water (to solubilize the acid) followed by ethanol.

  • pH Check: If a significant spill occurs, verify the surface pH is neutral (6–8) before declaring the area safe.

Emergency Response & Disposal

Spill Management
  • Small Spill (< 5g):

    • Cover with a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize the acid.

    • Sweep up carefully to avoid dust generation (do not use a brush; use a scoop or wet paper towel).

    • Place in a sealed bag labeled "Hazardous Waste - Solid."

  • Eye Exposure:

    • Time is Tissue: Immediately flush with water for 15 minutes .[2][3]

    • Hold eyelids open to ensure irrigation of the entire eye surface.

    • Seek medical attention (ophthalmology check recommended due to acidic nature).

Disposal Strategy

Segregate waste streams to prevent incompatible reactions.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: 5-Chloro-3-hydroxy-2-methylbenzoic acid (Irritant)"
Liquid Waste Organic Solvent Waste"Halogenated Organic Waste" (if dissolved in halogenated solvents) or "Non-Halogenated" (if in MeOH/DMSO).
Contaminated PPE Solid HazardousDispose of gloves/wipes in the solid hazardous waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217357, 5-Chloro-3-hydroxy-2-methylbenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Powders and Dusts. Retrieved from [Link]

Sources

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